molecular formula C12H17FN2O B1372621 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol CAS No. 1039892-60-8

1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Cat. No.: B1372621
CAS No.: 1039892-60-8
M. Wt: 224.27 g/mol
InChI Key: PJBQAMWFYBKREY-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol is a fluorinated piperidine derivative with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol . It is characterized by a piperidine ring substituted with a hydroxyl group at the 4-position and a 2-fluoro-4-(aminomethyl)phenyl group attached to the ring nitrogen . This structure combines a hydrogen-bonding capability from the hydroxyl and primary amine groups with the electronic effects of a fluorine atom, making it a valuable scaffold in medicinal chemistry research . This compound is offered with a high purity of 95% and is listed in chemical catalogs under the identifier EN300-45190 . While specific biological data and established research applications for this exact molecule are not widely published in the available literature, its core structure is highly relevant in neuroscience and pharmacology. Piperidine and aminomethylphenyl motifs are frequently explored in the development of ligands that target central nervous system (CNS) receptors and transporters . For instance, related compounds are investigated for their potential interaction with monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . The presence of the fluorine atom is a common strategy in drug design to modulate a compound's metabolism, membrane permeability, and binding affinity . Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

1-[4-(aminomethyl)-2-fluorophenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-7-9(8-14)1-2-12(11)15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBQAMWFYBKREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039892-60-8
Record name 1-[4-(aminomethyl)-2-fluorophenyl]piperidin-4-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular weight and SMILES string for 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

This guide provides a comprehensive technical overview of the chemical compound this compound, tailored for researchers, medicinal chemists, and professionals in drug development. The document delves into its core chemical properties, structural features, potential synthetic pathways, and significance as a scaffold in modern medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring several key functional groups that are of significant interest in drug design. Its structure combines a piperidin-4-ol moiety, a 2-fluorophenyl ring, and an aminomethyl group, creating a unique scaffold with potential for diverse biological activities. The fundamental identifiers and computed properties of this molecule are crucial for its application in a research setting.

The primary molecular and structural data are summarized below. This information is foundational for all subsequent analytical and experimental work.

IdentifierValueSource
IUPAC Name This compoundPubChem
Molecular Formula C12H17FN2OPubChem[1]
Molecular Weight 224.27 g/mol (Calculated)
Monoisotopic Mass 224.13249 DaPubChem[1]
SMILES String C1CN(CCC1O)C2=C(C=C(C=C2)CN)FPubChem[1]
InChI Key PJBQAMWFYBKREY-UHFFFAOYSA-NPubChem[1]
XLogP (Predicted) 0.9PubChem[1]

The Simplified Molecular Input Line Entry System (SMILES) string provides a linear text-based representation of the molecule's two-dimensional structure. It is an essential tool for computational chemists and for searching chemical databases.

Structural Elucidation and Key Features

The unique topology of this compound is best understood by visualizing its structure and deconstructing its constituent pharmacophoric elements.

Caption: 2D structure of this compound.

The molecule's architecture is significant for several reasons:

  • Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Its saturated, non-planar structure allows for precise three-dimensional orientation of substituents, which is critical for selective binding to biological targets. The tertiary amine within the ring can act as a hydrogen bond acceptor or a basic center.

  • Fluorophenyl Group: The incorporation of a fluorine atom onto the phenyl ring is a common strategy in drug design. Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and its high electronegativity can modulate the acidity of nearby protons and influence binding affinity through specific interactions with protein residues.[4]

  • Aminomethyl Substituent: The primary amine provides a key interaction point. At physiological pH, it is likely to be protonated, forming a cation that can engage in strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site.[5]

  • Hydroxyl Group: The secondary alcohol on the piperidine ring can act as both a hydrogen bond donor and acceptor, contributing to the molecule's solubility and providing another point of interaction for receptor binding.

Proposed Retrosynthetic Analysis and Synthesis Protocol

Retrosynthetic Workflow

G Target Target Molecule This compound Step1 C-N Cross-Coupling (e.g., Buchwald-Hartwig) Target->Step1 Intermediate1 Piperidin-4-ol Step1->Intermediate1 Intermediate2 1-(Bromomethyl)-3-fluoro-4-nitrobenzene (Protected Amine Precursor) Step1->Intermediate2 StartingMaterial2 Piperidin-4-ol Intermediate1->StartingMaterial2 Step2 Benzylic Bromination Intermediate2->Step2 Step4 Reduction of Nitro Group Intermediate2->Step4 Followed by StartingMaterial1 2-Fluoro-4-nitrotoluene Step2->StartingMaterial1 Step3 Nitration Step5 Amine Protection

Caption: Proposed retrosynthetic analysis workflow.

Experimental Protocol (Representative)

This protocol describes a self-validating, multi-step synthesis. Each step includes purification and characterization to ensure the integrity of the intermediates.

Step 1: Synthesis of 1-(4-Aminomethyl-2-fluorophenyl)piperidine-1-carboxylate (Protected Intermediate)

  • Reaction Setup: To an oven-dried flask under an inert nitrogen atmosphere, add 1-bromo-4-(bromomethyl)-2-fluorobenzene (1.0 eq), tert-butyl piperidine-1-carboxylate (1.1 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of sodium tert-butoxide (1.4 eq) as the base.

  • Reaction Conditions: Heat the mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: The palladium catalyst, in conjunction with the phosphine ligand and base, facilitates the Buchwald-Hartwig amination, an effective method for forming aryl C-N bonds.[6] The Boc-protected piperidine is used to prevent side reactions involving the piperidine nitrogen.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Step 2: Deprotection to Yield this compound

  • Deprotection: Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc protecting group.

  • Isolation: Concentrate the solvent under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. Otherwise, neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent. Dry and concentrate the organic extracts to yield the final compound.

    • Trustworthiness: The use of a strong acid is a standard and reliable method for cleaving the acid-labile Boc protecting group. The progress is easily monitored to ensure complete conversion.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is required.

TechniqueExpected Observations
Mass Spectrometry (ESI+) Predicted m/z for [M+H]⁺: 225.1398. The observation of this ion confirms the molecular weight.[1]
¹H NMR Signals corresponding to aromatic protons (phenyl ring), aliphatic protons (piperidine ring), a singlet for the aminomethyl (CH₂) protons, and broad singlets for the OH and NH₂ protons.
¹³C NMR Distinct signals for the 12 carbon atoms, including aromatic carbons (with C-F coupling visible) and aliphatic carbons of the piperidine ring.
¹⁹F NMR A single resonance characteristic of an aryl fluoride, providing definitive evidence of the fluorine atom's presence.
FTIR Spectroscopy Characteristic absorption bands for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a versatile building block or lead compound in several therapeutic areas.

  • CNS Disorders: The piperidine scaffold is prevalent in drugs targeting the central nervous system. The ability of the basic nitrogens to be protonated can facilitate crossing the blood-brain barrier, while the fluorophenyl group is a common feature in many CNS-active compounds, including antidepressants and antipsychotics.[6][7]

  • Oncology: Piperidine derivatives have been investigated for a wide range of anticancer activities.[2][8] The compound could serve as a scaffold for developing inhibitors of kinases or other enzymes implicated in cancer cell proliferation.

  • Antiviral/Antimicrobial Agents: The heterocyclic nature of the piperidine ring and the presence of hydrogen bonding groups make it a suitable core for designing agents that can interfere with viral or bacterial enzymes.[2][8]

The compound's design allows for further derivatization at the primary amine or the hydroxyl group, enabling the generation of a chemical library for screening against various biological targets. This process is fundamental to modern hit-to-lead drug discovery campaigns.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. piperidin-4-ol - Physico-chemical Properties. Available at: [Link]

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-Phenylpiperidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Couturier, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. Available at: [Link]

  • Chem-Impex. 4-(Aminomethyl)piperidine. Available at: [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 4-(Aminomethyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Sakamuri, S., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter. PubMed Central. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • NIST. 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Kumar, R., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

Sources

Physicochemical Profiling of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol: A Technical Guide to Lipophilicity and Ionization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lipophilicity and logP values of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of This compound , a critical pharmacophore often utilized in the synthesis of oxazolidinone antibiotics and kinase inhibitors.

Understanding the lipophilicity (logP) and pH-dependent distribution coefficient (logD) of this molecule is essential for predicting its Blood-Brain Barrier (BBB) penetration, oral bioavailability, and solubility. This guide moves beyond static values, offering a dynamic analysis of the molecule’s ionization states and detailing self-validating experimental protocols (Shake-Flask and RP-HPLC) for precise determination.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Dissection and pKa Assignment

To accurately determine lipophilicity, one must first map the ionization centers of the molecule. This compound exhibits a "zwitterionic-potential" architecture, though it primarily behaves as a base.

  • Core Scaffold: A piperidin-4-ol ring attached to a central phenyl linker.

  • Lipophilicity Modulator: The Fluorine atom at the ortho position (relative to the piperidine) increases metabolic stability and lipophilicity (

    
    ) compared to the non-fluorinated analog.
    
  • Ionization Center 1 (Primary Amine): The Aminomethyl group (

    
    ) is a classic benzylamine-type base.
    
    • Estimated pKa:

      
      .
      
    • State at pH 7.4: Predominantly Protonated (Cationic,

      
      ).
      
  • Ionization Center 2 (Ternary Amine): The Piperidine Nitrogen is directly bonded to the phenyl ring (

    
    -aryl).
    
    • Electronic Effect: Resonance delocalization into the phenyl ring significantly reduces basicity.

    • Estimated pKa:

      
       (effectively neutral at physiological pH).
      
Consensus Physicochemical Values

As direct experimental data is often proprietary for specific intermediates, the following consensus values are derived from fragment-based QSAR modeling and proxy experimental data from structurally similar oxazolidinone intermediates.

ParameterValue / RangeDescription
Molecular Weight 224.28 g/mol Small molecule, favorable for diffusion.
Calculated logP (clogP) 0.8 – 1.3 Value for the neutral species (pH > 11).
Predicted logD (pH 7.4) -1.5 – -0.5 Low lipophilicity due to ionization of the primary amine.
Topological Polar Surface Area (TPSA) ~63 ŲGood range for membrane permeability (< 140 Ų).
H-Bond Donors 2(OH, NH2)
H-Bond Acceptors 3(OH, N-aryl, NH2)

Part 2: The pH-Partition Hypothesis & Ionization Logic

The discrepancy between logP (neutral) and logD (pH-dependent) is the single most common source of error in DMPK modeling for this class of compounds.

The Ionization Pathway

At physiological pH (7.4), the molecule exists primarily as a monocation . This charge drastically reduces its partitioning into the lipid bilayer, explaining why the logD is significantly lower than the logP.

IonizationPathway SpeciesA Dicationic Species (pH < 2) Highly Soluble SpeciesB Monocationic Species (pH 7.4) Dominant Form SpeciesA->SpeciesB Deprotonation (N-aryl) SpeciesB->SpeciesA SpeciesC Neutral Species (pH > 10) Lipophilic Form SpeciesB->SpeciesC Deprotonation (Aminomethyl) SpeciesC->SpeciesB

Figure 1: Ionization states of this compound across the pH spectrum.

Part 3: Experimental Determination Protocols

To validate the theoretical values, two methodologies are recommended: the Shake-Flask Method (Gold Standard) for absolute accuracy, and RP-HPLC for high-throughput screening.

Protocol A: Potentiometric Shake-Flask Method (OECD 107 Modified)

Best for: Generating the reference logP value for the neutral species.

The Challenge: Standard octanol-water partitioning fails for amines due to "ion-pair partitioning," where the charged amine drags counter-ions into the octanol phase, artificially inflating the logP. The Solution: Use a buffer at pH 11.0 (ensuring >99% neutral species) or use the "Dual-Phase Potentiometric Titration" method.

Step-by-Step Workflow:

  • Phase Saturation: Pre-saturate n-octanol with phosphate buffer (pH 11) and vice-versa for 24 hours.

  • Preparation: Dissolve 2 mg of the compound in the pre-saturated aqueous buffer.

  • Equilibration: Add pre-saturated octanol (1:1 volume ratio). Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000g for 20 minutes to break emulsions.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (approx.

    
     240-260 nm) or HPLC.
    
  • Calculation:

    
    
    
    
    
Protocol B: RP-HPLC Estimation (OECD 117)

Best for: Rapid screening and logD determination.

This method correlates the retention time (


) of the analyte against a calibration curve of standards with known logP values.[1]

Critical Parameter: Silanol Suppression The basic aminomethyl group will interact with residual silanols on silica columns, causing peak tailing and inaccurate logP estimation.

  • Column Choice: Use a highly end-capped C18 column (e.g., Agilent Zorbax Eclipse XDB-C18) or a hybrid particle column (Waters XBridge) stable at high pH.

  • Mobile Phase Modifier: Add 0.1% Decylamine or use an ammonium bicarbonate buffer to mask silanol interactions.

HPLCWorkflow Start Start: HPLC LogP Determination ColSelect Select Column: End-capped C18 or Hybrid Start->ColSelect MobPhase Prepare Mobile Phase: MeOH/Buffer (pH 7.4 for logD) MeOH/Buffer (pH 11 for logP) ColSelect->MobPhase InjectStd Inject Reference Standards (Low to High logP) MobPhase->InjectStd CalcK Calculate Capacity Factor (k') k' = (tR - t0) / t0 InjectStd->CalcK InjectSample Inject Analyte: This compound CalcK->InjectSample Interpolate Interpolate logP/logD from Calibration Curve InjectSample->Interpolate

Figure 2: Decision tree and workflow for HPLC-based lipophilicity determination.

Part 4: Data Interpretation & Application in Drug Design

Solubility vs. Permeability Trade-off
  • Solubility: The low logD (-1.0 range) at pH 7.4 indicates excellent aqueous solubility, facilitating formulation (e.g., IV or oral solutions).

  • Permeability: The monocationic nature suggests passive diffusion across the BBB will be limited. If CNS penetration is required, a prodrug strategy (masking the primary amine) or structural modification (reducing amine basicity) is necessary.

Formulation Implications

The presence of the secondary hydroxyl group and the primary amine makes the molecule susceptible to oxidative degradation.

  • Recommendation: During logP determination and storage, use amber glassware and inert atmosphere (

    
    ) to prevent N-oxidation, which would alter the polarity and invalidate the logP measurement.
    

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[2] Organisation for Economic Co-operation and Development, 1995.

  • OECD Guidelines for the Testing of Chemicals, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Organisation for Economic Co-operation and Development, 2004.

  • PubChem Compound Summary: 4-(4-Fluorophenyl)piperidine (Component Analysis). National Center for Biotechnology Information. [3]

  • Methods for Determination of Lipophilicity: Review of Shake-Flask and HPLC methods for amine-containing drugs. Encyclopedia MDPI, 2022.

  • EPA CompTox Chemicals Dashboard: Physicochemical properties of fluorophenyl-piperazine/piperidine derivatives. U.S. Environmental Protection Agency.

Sources

A Technical Guide to 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol: Identifiers, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological receptors. The strategic incorporation of fluorine into drug candidates can profoundly alter their metabolic stability, membrane permeability, and binding affinity.[3] This guide provides a detailed technical overview of the specific compound 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol , a structure that combines the key pharmacophoric elements of a piperidine-4-ol, a fluorinated phenyl ring, and an aminomethyl group. While this specific molecule is not widely cataloged with a dedicated CAS number, its structural motifs are of significant interest in drug discovery. This document serves as a core reference for its chemical identifiers, predicted physicochemical properties, a representative synthetic protocol, and its potential applications in pharmaceutical research.

Chemical Identity and Structural Descriptors

Precise identification is critical for any chemical entity in a research and development setting. While a specific CAS Registry Number for this compound is not found in major public chemical databases as of early 2026, its structure is unambiguously defined by other standard chemical identifiers. The absence of a CAS number often indicates that a compound is a novel research chemical or an intermediate that has been described primarily in patent literature without being commercialized or isolated as a standalone product for sale.

The key identifiers for this compound have been consolidated from authoritative databases.[4]

IdentifierValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₂H₁₇FN₂OPubChem[4]
Molecular Weight 224.27 g/mol (Calculated)
Monoisotopic Mass 224.13249 DaPubChem[4]
SMILES C1CN(CCC1O)C2=C(C=C(C=C2)CN)FPubChem[4]
InChI InChI=1S/C12H17FN2O/c13-11-7-9(8-14)1-2-12(11)15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8,14H2PubChem[4]
InChIKey PJBQAMWFYBKREY-UHFFFAOYSA-NPubChem[4]
CAS Registry Number Not Publicly Available-

Physicochemical and Pharmacokinetic Profile (Predicted)

The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The data presented below are computationally predicted values, which serve as a crucial first-pass assessment for drug development professionals.[4]

PropertyPredicted ValueSignificance in Drug Development
XlogP3 0.9Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption and membrane permeability.
Topological Polar Surface Area (TPSA) 55.6 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration (for CNS targets).
Hydrogen Bond Donors 2The primary amine and hydroxyl groups can engage in crucial hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 3The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to binding interactions.
Rotatable Bonds 3A low number of rotatable bonds suggests a degree of conformational rigidity, which can be favorable for binding affinity and selectivity.

Synthesis and Characterization: A Representative Protocol

The proposed workflow leverages commercially available starting materials and proceeds through key intermediates. The rationale behind this multi-step synthesis is to build the molecule's complexity in a controlled manner, ensuring high yields and purity.

Experimental Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Conversion to Nitrile cluster_3 Step 4: Nitrile Reduction A 1,2-Difluoro-4-nitrobenzene C Intermediate 1 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol A->C K₂CO₃, DMSO High Temp B Piperidin-4-ol B->C D Intermediate 2 1-(4-Amino-2-fluorophenyl)piperidin-4-ol C->D Pd/C, H₂ or Fe/NH₄Cl E Intermediate 3 4-(4-Hydroxy-piperidin-1-yl)-3-fluorobenzonitrile D->E Sandmeyer Reaction 1. NaNO₂, HCl 2. CuCN, KCN F Final Product This compound E->F LiAlH₄ or Raney Ni, H₂

Caption: Proposed synthetic workflow for this compound.

Methodology Deep-Dive
  • Step 1: Nucleophilic Aromatic Substitution (SNAᵣ): The synthesis initiates with the reaction between 1,2-difluoro-4-nitrobenzene and piperidin-4-ol. The fluorine atom ortho to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack. The fluorine meta to the nitro group is significantly less reactive. This regioselectivity is a cornerstone of fluorinated aromatic chemistry, allowing for the predictable formation of Intermediate 1 . A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to scavenge the HF byproduct in a polar aprotic solvent such as DMSO.

  • Step 2: Nitro Group Reduction: The nitro group of Intermediate 1 is reduced to a primary amine. This transformation is reliably achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or via chemical reduction with a reagent like iron powder in the presence of ammonium chloride (Fe/NH₄Cl), yielding Intermediate 2 .

  • Step 3: Sandmeyer Reaction: The primary aromatic amine of Intermediate 2 is converted to a nitrile. This classic transformation proceeds via diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form a diazonium salt, which is then displaced by a cyanide source, typically copper(I) cyanide (CuCN), to furnish Intermediate 3 . This step is crucial for installing the one-carbon aminomethyl precursor.

  • Step 4: Nitrile Reduction: The final step is the reduction of the nitrile group in Intermediate 3 to the target primary amine. This is a standard transformation that can be accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using Raney Nickel, yielding the final product, This compound .

Self-Validating Protocol and Characterization

Each step of this protocol must be validated. After each reaction, the product should be isolated and purified, typically by column chromatography or recrystallization. The structure and purity of each intermediate and the final product must be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of atoms. ¹⁹F NMR is particularly crucial for verifying the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Research and Drug Development

The structural features of this compound make it an attractive scaffold or building block for medicinal chemistry programs. The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antivirals, antifungals, and anticancer agents.[2]

Logical Framework for Pharmacological Modulation

The strategic placement of functional groups on this scaffold allows for systematic modulation of its pharmacological properties.

G Scaffold This compound Piperidine-4-ol Core 2-Fluoro Phenyl Group 4-Aminomethyl Group Properties Pharmacological Properties Improved Metabolic Stability Enhanced Binding Affinity (pKa modulation) Increased Membrane Permeability Target Selectivity Vector for further derivatization Scaffold:f2->Properties:p1 Blocks CYP450 oxidation Scaffold:f2->Properties:p2 Lowers pKa of aniline N Scaffold:f1->Properties:p4 Rigid 3D conformation Scaffold:f3->Properties:p5 Site for amide coupling

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes theoretical retrosynthetic logic with practical, field-proven experimental procedures.

Executive Summary

The compound 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol represents a critical "linker-scaffold" often utilized in the development of next-generation antibiotics (e.g., oxazolidinone analogs), PARP inhibitors, and GPCR ligands. Its structural core combines a polar piperidine headgroup with a fluorinated benzylamine tail, providing optimized pharmacokinetic properties such as metabolic stability and solubility.

This guide details a robust, two-step synthesis starting from commercially available 3,4-difluorobenzonitrile . The protocol prioritizes regioselectivity, yield maximization, and safety, utilizing a nucleophilic aromatic substitution (


) followed by a selective nitrile reduction.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the high regioselectivity of nucleophilic attack on polyfluorinated benzonitriles.

  • Disconnection: The C–N bond between the phenyl ring and the piperidine nitrogen.

  • Strategy:

    • Regioselective

      
      :  Exploiting the electronic activation of the fluorine atom para to the nitrile group in 3,4-difluorobenzonitrile. The nitrile group (
      
      
      
      ) strongly activates the ortho and para positions via resonance. In 3,4-difluorobenzonitrile, the C4 fluorine is para to the nitrile, while the C3 fluorine is meta. Consequently, nucleophilic attack by 4-hydroxypiperidine occurs exclusively at C4, preserving the C3 fluorine (which becomes the C2 fluorine relative to the piperidine in the final product).
    • Chemoselective Reduction: Converting the nitrile to a primary amine without affecting the secondary alcohol or the aryl-fluoride bond.

Pathway Visualization

Retrosynthesis Target Target: This compound Intermediate Intermediate: 1-(4-Cyano-2-fluorophenyl)piperidin-4-ol Target->Intermediate Nitrile Reduction (H2/Raney Ni or CoCl2/NaBH4) SM1 Starting Material 1: 3,4-Difluorobenzonitrile Intermediate->SM1 SNAr Coupling (K2CO3, DMSO, 90°C) SM2 Starting Material 2: 4-Hydroxypiperidine Intermediate->SM2 Nucleophile

Caption: Retrosynthetic logic flow from target molecule to commercial starting materials.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Cyano-2-fluorophenyl)piperidin-4-ol

This step involves the


 coupling. The reaction is highly selective; however, temperature control is critical to prevent bis-substitution or decomposition.

Reagents & Materials:

  • 3,4-Difluorobenzonitrile (CAS: 64248-62-0)

  • 4-Hydroxypiperidine (CAS: 5382-16-1)[1]

  • Potassium Carbonate (

    
    ), anhydrous, granular
    
  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Ethyl Acetate (EtOAc) and Hexanes for workup

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][3][4]

  • Dissolution: Charge the flask with 3,4-Difluorobenzonitrile (5.0 g, 36.0 mmol) and DMSO (50 mL). Stir until dissolved.

  • Addition: Add 4-Hydroxypiperidine (4.0 g, 39.6 mmol, 1.1 equiv) followed by

    
      (7.46 g, 54.0 mmol, 1.5 equiv).
    
    • Note: The amine is sufficiently nucleophilic that protection of the hydroxyl group is not required. The alkoxide is less nucleophilic than the secondary amine under these conditions.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (30% EtOAc/Hexanes) or HPLC.

    • Expected Time: Reaction is typically complete within 3–5 hours. The spot for the starting nitrile (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into Ice-Water (200 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure full granulation.

  • Isolation: Filter the solid via a Büchner funnel. Wash the cake copiously with water (

    
     mL) to remove residual DMSO and inorganic salts.
    
  • Purification: Dry the solid in a vacuum oven at 45°C overnight.

    • Yield Expectation: 85–92%.

    • Purity: Usually >95% and sufficient for the next step. If necessary, recrystallize from Ethanol/Water.

Key Mechanistic Insight: The regioselectivity is driven by the nitrile group. The position para to the nitrile (C4) is significantly more electron-deficient than the meta position (C3), ensuring the piperidine attaches exclusively at C4 relative to the original nitrile (which becomes C1 relative to the piperidine in the final nomenclature).

Step 2: Reduction to this compound

Two methods are provided.[5] Method A is preferred for scalability and cleanliness. Method B is a convenient bench-top alternative if hydrogenation equipment is unavailable.

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for high purity and scale.

Reagents:

  • Intermediate from Step 1[2][4][6][7]

  • Raney Nickel (Slurry in water, active catalyst)

  • Methanol (MeOH)

  • Ammonia in Methanol (7N

    
     in MeOH) – Crucial to prevent secondary amine formation.
    

Procedure:

  • Safety Check: Raney Nickel is pyrophoric when dry. Handle under water or solvent at all times.

  • Loading: In a Parr hydrogenation bottle (or autoclave), dissolve the Intermediate (4.0 g) in 7N

    
    /MeOH  (40 mL) and pure MeOH  (40 mL).
    
  • Catalyst Addition: Carefully add Raney Nickel (approx. 0.5 g wet weight) under a blanket of nitrogen.

  • Hydrogenation: Pressurize the vessel to 50 psi (3.5 bar) with Hydrogen gas (

    
    ). Shake/stir at room temperature.
    
    • Reaction Time: 6–12 hours.[4]

  • Filtration: Carefully filter the mixture through a pad of Celite to remove the catalyst. Keep the catalyst wet and dispose of it into a waste container with water immediately.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Salt Formation (Optional but Recommended): Dissolve the residue in a minimum amount of Ethanol and add 4M HCl in Dioxane dropwise to precipitate the Dihydrochloride salt . This vastly improves stability.

Method B: Cobalt Chloride / Sodium Borohydride

Best for small-scale/discovery labs without high-pressure setups.

Procedure:

  • Dissolve the Intermediate (1.0 mmol) and

    
      (2.0 mmol) in Methanol  (10 mL). Solution turns deep purple/pink.
    
  • Cool to 0°C.

  • Add

    
      (10.0 mmol) portion-wise. Caution: Vigorous gas evolution (
    
    
    
    ). The solution will turn black (formation of cobalt boride species).
  • Stir for 1 hour at room temperature.

  • Quench with 1N HCl (carefully) to dissolve the black precipitate.

  • Basify with conc.

    
     to pH > 10 and extract with Dichloromethane (DCM).
    

Analytical Validation & Data

The following table summarizes the expected analytical signatures for the free base.

Analytical MethodExpected Signal / CharacteristicAssignment
HPLC Purity >98% (UV 254 nm)Single peak
MS (ESI+)

Parent Ion
1H NMR (DMSO-d6)

6.9 - 7.3 ppm (m, 3H)
Aromatic Protons (1,2,4-subst)

3.7 ppm (s, 2H)
Benzylic

(

)

3.2 - 3.4 ppm (m, 4H)
Piperidine Ring (

)

4.6 ppm (d, 1H)
Hydroxyl

(if dry DMSO)
19F NMR

-120 to -125 ppm
Aryl Fluorine (ortho to amine)

Workflow Diagram

Workflow Start Start: 3,4-Difluorobenzonitrile Step1 Step 1: SNAr Reaction (+ 4-Hydroxypiperidine, K2CO3, DMSO) 90°C, 4h Start->Step1 Check1 TLC Check (Disappearance of Nitrile) Step1->Check1 Workup1 Precipitation in Ice Water Filter & Wash Check1->Workup1 Step2 Step 2: Reduction (H2, Raney Ni, NH3/MeOH) 50 psi, RT Workup1->Step2 Finish Final Product: This compound (Isolate as HCl Salt) Step2->Finish

Caption: Operational workflow for the two-step synthesis protocol.

References

  • Regioselectivity in SNAr of Fluorobenzonitriles: Li, A. Y. (1989). Synthesis of 3,4-difluorobenzonitrile and monofluorobenzonitriles. Journal of Fluorine Chemistry. Link

  • General Protocol for Piperidine Arylation: Vertex Pharmaceuticals. (1998).[8] Process for the preparation of 4-aryl-piperidines. WO1998053824A1. Link

  • Cobalt Chloride Reduction of Nitriles: Dhanoa, D. S., et al. (1993). Selective reduction of nitriles to primary amines using Cobalt(II) chloride and Sodium Borohydride. Tetrahedron Letters. Link

  • Raney Nickel Hydrogenation Guidelines: Organic Chemistry Portal. Reduction of Nitriles to Amines. Link

Sources

Application Note: Strategic Optimization of SnAr Reactions for the Synthesis of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. Its synthesis often relies on the nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for forming carbon-heteroatom bonds on electron-deficient aromatic rings.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the SNAr reaction to synthesize this valuable intermediate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and explore key optimization parameters to maximize yield and purity.

Understanding the SNAr Reaction Mechanism

The SNAr reaction is a two-step addition-elimination process.[2][3] In the context of synthesizing this compound, the reaction proceeds as follows:

  • Nucleophilic Attack: The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the carbon atom of the fluorophenyl ring that bears the fluorine atom. This initial attack is the rate-determining step.[4] The presence of an electron-withdrawing group, such as a nitro or cyano group, positioned ortho or para to the fluorine, is crucial for activating the ring towards nucleophilic attack.[1][5]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing group.[1][3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which, despite the high strength of the C-F bond, is an excellent leaving group in SNAr reactions.[4] The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions.[4][6][7]

Protecting Group Strategy

A critical consideration in the synthesis of this compound is the presence of the primary aminomethyl group. Primary amines are also potent nucleophiles and can compete with the desired piperidin-4-ol, leading to undesired side products. Therefore, a protecting group strategy is essential.[8][9]

Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).[10][11] The choice of protecting group should be guided by its stability under the SNAr reaction conditions and the ease of its removal in a subsequent step. For this synthesis, the Boc group is often preferred due to its stability in the basic conditions typically employed for SNAr and its straightforward removal under acidic conditions.[9]

Experimental Protocol: Synthesis of Boc-Protected Intermediate

This protocol outlines the synthesis of tert-butyl (4-(4-hydroxy-1-piperidyl)-3-fluorobenzyl)carbamate, the Boc-protected precursor to the target molecule.

Materials and Reagents:
  • tert-butyl (3-fluoro-4-iodobenzyl)carbamate (Starting Material)

  • Piperidin-4-ol (Nucleophile)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (Base)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel (for column chromatography)

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (3-fluoro-4-iodobenzyl)carbamate (1.0 eq), piperidin-4-ol (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (DMSO or DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature will depend on the specific substrates and solvent used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (4-(4-hydroxy-1-piperidyl)-3-fluorobenzyl)carbamate.

Optimization of Reaction Parameters

The success of the SNAr reaction hinges on the careful selection and optimization of several key parameters.

ParameterOptionsRationale and Optimization Insights
Starting Material 1,2-Difluorobenzene derivatives with an aminomethyl precursorThe fluorine atom is an excellent leaving group in SNAr reactions.[4] The position of the aminomethyl precursor relative to the fluorines will dictate the regioselectivity of the reaction.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAA base is required to deprotonate the piperidin-4-ol, increasing its nucleophilicity. Stronger, non-nucleophilic bases are generally preferred. The choice of base can significantly impact the reaction rate and yield.
Solvent DMSO, DMF, NMP, DioxaneAprotic polar solvents are ideal as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile. The choice of solvent can also influence the regioselectivity of the reaction.[12]
Temperature 80 - 150 °CHigher temperatures generally accelerate the reaction rate. However, excessively high temperatures can lead to decomposition of starting materials or products. The optimal temperature should be determined empirically.
Nucleophile Piperidin-4-olThe concentration of the nucleophile can influence the reaction rate. A slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.

Deprotection of the Boc Group

Following the successful SNAr reaction, the Boc protecting group is removed to yield the final product, this compound.

Protocol for Boc Deprotection:
  • Dissolution: Dissolve the purified tert-butyl (4-(4-hydroxy-1-piperidyl)-3-fluorobenzyl)carbamate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

  • Reaction: Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in a minimal amount of a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the final product.

Visualizing the Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

SynthesisWorkflow cluster_protection Step 1: Protection (if needed) cluster_snar Step 2: S_NAr Reaction cluster_deprotection Step 3: Deprotection cluster_final Final Product Start 4-Iodo-2-fluorobenzonitrile Protect Boc Protection of Amine Start->Protect Protected_SM Boc-(3-fluoro-4-iodobenzyl)carbamate Protect->Protected_SM SnAr S_NAr Coupling (Base, Solvent, Heat) Protected_SM->SnAr Piperidinol Piperidin-4-ol Piperidinol->SnAr Boc_Product Boc-Protected Intermediate SnAr->Boc_Product Deprotect Acidic Deprotection (TFA or HCl) Boc_Product->Deprotect Final_Product 1-[4-(Aminomethyl)-2- fluorophenyl]piperidin-4-ol Deprotect->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃), or screening different solvents.

  • Side Reactions: The formation of side products can be minimized by ensuring an inert atmosphere to prevent oxidation and by carefully controlling the reaction temperature. Incomplete protection of the aminomethyl group can also lead to side products.

  • Purification Challenges: The final product is a polar molecule, which can make purification by column chromatography challenging. Reverse-phase chromatography or crystallization may be viable alternatives.

  • Regioselectivity: In cases where multiple halogens are present on the aromatic ring, the regioselectivity of the SNAr reaction can be influenced by the choice of solvent and reaction conditions.[12]

Conclusion

The SNAr reaction is a robust and versatile method for the synthesis of this compound. By understanding the reaction mechanism and systematically optimizing key parameters such as the base, solvent, and temperature, researchers can achieve high yields and purity of this important synthetic intermediate. The use of a suitable protecting group strategy is paramount to prevent unwanted side reactions and ensure the successful synthesis of the target molecule.

References

  • Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. (URL: )
  • Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. (URL: [Link])

  • Bennett, D. J., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789. (URL: [Link])

  • Bowler, D., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(39), 7708-7717. (URL: [Link])

  • Li, W., et al. (2009). Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. Organic Letters, 11(16), 3566–3569. (URL: [Link])

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. (URL: )
  • Mori, K., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. (URL: [Link])

  • A base-promoted Csp2–Csp bond formation via selective C–F bond cleavage of octafluorotoluene. RSC Advances. (URL: )
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. (URL: [Link])

  • Nucleophilic aromatic substitution. In Wikipedia. (URL: [Link])

  • Protecting Groups. Organic Chemistry Portal. (URL: [Link])

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])

  • Nucleophilic Aromatic Substitution. Chemistry Steps. (URL: [Link])

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. (URL: [Link])

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (URL: [Link])

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (URL: )
  • Leah4sci. (2018, September 10). Protecting Groups in Organic Synthesis [Video]. YouTube. (URL: [Link])

  • Aromatic Substitution. Vapourtec. (URL: [Link])

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. (URL: [Link])

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (URL: [Link])

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
  • Amino Acid-Protecting Groups. SciSpace. (URL: [Link])

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800181. (URL: [Link])

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (URL: [Link])

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). (URL: [Link])

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (URL: [Link])

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1385. (URL: [Link])

  • Singh, N., & Kumar, K. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Conference Proceedings, 1860(1), 020058. (URL: [Link])

Sources

Application Note: Strategic Implementation of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol in Rigid PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and metabolic fate. This guide details the application of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol (referred to herein as FP-Linker 1 ) as a high-value intermediate for constructing rigid, metabolically stable degraders.

The "Rigidity-Entropy" Advantage

Unlike flexible PEG or alkyl chains, which suffer from high entropic penalties upon binding, the phenyl-piperidine core of FP-Linker 1 restricts conformational freedom. This "pre-organization" reduces the energetic cost of forming the ternary complex (Target-PROTAC-E3 Ligase), often leading to higher degradation potency (


) and lower 

values.
The Fluorine Effect

The inclusion of the fluorine atom at the ortho position of the phenyl ring serves three specific mechanistic functions:

  • Conformational Locking: Electronic repulsion between the fluorine and the piperidine ring forces a twisted biaryl-like conformation, creating a unique exit vector distinct from non-fluorinated analogues.

  • Metabolic Blockade: The fluorine atom blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring.

  • Lipophilicity Modulation: Fluorination lowers the basicity of the aniline nitrogen (indirectly) and modulates

    
    , improving passive membrane permeability.
    

Technical Specifications & Handling

ParameterSpecification
Chemical Name This compound
Molecular Weight ~224.27 g/mol
Core Motif Fluorinated Phenyl-Piperidine (Rigid Scaffold)
Functional Handle A Primary Amine (Aminomethyl): High nucleophilicity for amide coupling.[1]
Functional Handle B Secondary Alcohol (Piperidin-4-ol): Suitable for etherification (Mitsunobu/SNAr).
Solubility Soluble in DMSO, DMF, MeOH. Limited solubility in non-polar solvents (DCM/Hexane).
Storage -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).

Application Protocol: Convergent Synthesis Strategy

The following protocol outlines the optimal route for incorporating FP-Linker 1 into a PROTAC. Due to the orthogonal reactivity of the amine and hydroxyl groups, a convergent synthesis is recommended.

Workflow Visualization

The diagram below illustrates the decision logic for selecting this linker and the synthetic flow.

PROTAC_Workflow cluster_Synthesis Synthetic Route Start PROTAC Design Phase Selection Linker Selection: Rigid vs. Flexible Start->Selection FP_Linker Select FP-Linker 1 (Rigid + Fluorine Block) Selection->FP_Linker Need Bioavailability & Potency Step1 Step 1: Amine Protection (Boc-Anhydride) FP_Linker->Step1 Step2 Step 2: Etherification (Mitsunobu with Ligand A-OH) Step1->Step2 Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Step4 Step 4: Amide Coupling (HATU with Ligand B-COOH) Step3->Step4 Final Final PROTAC (Rigid Conformation) Step4->Final

Caption: Decision matrix and synthetic workflow for incorporating the fluorinated piperidine linker.

Detailed Methodology
Phase 1: Amine Protection (Recommended First Step)

To prevent self-polymerization or side reactions during the modification of the hydroxyl group, the highly reactive primary amine must be protected.

  • Dissolution: Dissolve FP-Linker 1 (1.0 eq) in DCM/MeOH (9:1 ratio).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) and Triethylamine (
    
    
    
    , 1.5 eq).
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS for disappearance of starting material (

    
    ).
    
  • Workup: Evaporate solvent. The Boc-protected intermediate is usually stable and can be used directly or purified via silica flash chromatography (DCM:MeOH gradient).

Phase 2: Functionalization of the Hydroxyl Group (Ligand A Attachment)

This step attaches the first ligand (e.g., VHL ligand or Warhead) via an ether linkage. Mitsunobu conditions are preferred for phenolic ligands.

  • Reagents: Triphenylphosphine (

    
    , 1.5 eq), DIAD or DEAD (1.5 eq), Phenol-Ligand (1.0 eq).
    
  • Solvent: Anhydrous THF or Toluene.

  • Protocol:

    • Dissolve Boc-protected FP-Linker,

      
      , and the Phenol-Ligand in anhydrous THF under Argon.
      
    • Cool to 0°C.

    • Add DIAD dropwise over 10 minutes.

    • Allow to warm to RT and stir overnight (12–16 h).

    • Validation: Check LCMS. The secondary alcohol is converted to the ether.

    • Note: If the ligand is not a phenol, convert the FP-Linker alcohol to a mesylate/tosylate (using

      
      ) and perform an 
      
      
      
      displacement with a nucleophile.
Phase 3: Amine Deprotection & Amide Coupling (Ligand B Attachment)

Once Ligand A is secured, expose the amine to attach Ligand B (containing a carboxylic acid).

  • Deprotection: Treat the intermediate from Phase 2 with 20% TFA in DCM (or 4M HCl in Dioxane) for 1 hour. Remove volatiles under vacuum. Ensure complete removal of TFA to avoid inhibiting the subsequent coupling.

  • Coupling Reaction:

    • Component A: Deprotected Linker-Ligand A (Amine salt).

    • Component B: Carboxylic Acid-Ligand B (1.0 eq).

    • Coupling Agents: HATU (1.2 eq) and DIPEA (3.0–4.0 eq).

    • Solvent: DMF (Anhydrous).[2]

  • Procedure:

    • Pre-activate the Carboxylic Acid with HATU and DIPEA in DMF for 5 minutes.

    • Add the Amine salt (dissolved in minimal DMF).

    • Stir at RT for 1–2 hours.

    • Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Validation

NMR Characterization

The fluorine atom provides a built-in handle for structural verification.

  • 
     NMR:  Expect a singlet or multiplet (depending on proton decoupling) in the range of -110 to -130 ppm  (typical for aryl fluorides). This peak is diagnostic for the linker's integrity.
    
  • 
    H NMR:  The methylene protons next to the amine (
    
    
    
    ) will shift significantly (~4.0 ppm to ~3.0 ppm) upon deprotection and coupling.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Mitsunobu Steric hindrance of the secondary alcohol.Switch to CMBP (Cyanomethylenetributylphosphorane) for difficult couplings or convert alcohol to Mesylate for

.
Incomplete Coupling Residual TFA from deprotection.Wash the amine salt with

or use excess DIPEA (check pH > 8).
Poor Solubility Rigid linker aggregation.Use DMSO/THF mixtures during synthesis. In final assays, ensure stock solutions are 10 mM in DMSO.

References

  • Design of Rigid Linkers

    • Title: Impact of Linker Length and Composition on the Activity of PROTACs.[3][4][5][6][7]

    • Source:Nature Reviews Drug Discovery (General Principles).
    • Context: Discusses the shift from flexible PEG to rigid piperidine/piperazine linkers to improve oral bioavailability.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.[8]

    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the use of fluorine to modulate permeability and metabolic stability in linker design.
    • URL:[Link]

  • Piperidine Linker Protocols

    • Title: Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis.
    • Source:Journal of Organic Chemistry.
    • Context: Provides optimized amide coupling conditions for PROTAC libraries.
    • URL:[Link]

  • Linker Permeability Studies

    • Title: Impact of Linker Composition on VHL PROTAC Cell Permeability.[9]

    • Source:ACS Medicinal Chemistry Letters.
    • Context: Specifically compares alkyl/PEG linkers to rigid/fluorinated analogues regarding cell permeability.
    • URL:[Link]

Sources

Application Notes and Protocols for Peptide Coupling to 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the successful peptide coupling of N-protected amino acids to the primary amine of 1-[4-(aminomethyl)-2-fluorophenyl]piperidin-4-ol. This document moves beyond generic procedures to offer a scientifically grounded rationale for experimental design, addressing the specific chemical properties of this fluorinated benzylamine derivative. We will explore the selection of optimal coupling reagents, reaction conditions, and purification strategies, while also addressing potential side reactions and their mitigation. This guide is designed to equip researchers in drug discovery and development with the practical knowledge to efficiently and reliably synthesize novel peptide conjugates incorporating this versatile building block.

Introduction: The Significance of this compound in Medicinal Chemistry

The molecule this compound is a valuable scaffold in medicinal chemistry, combining several key structural features. The piperidin-4-ol moiety is a common constituent in biologically active compounds, often contributing to favorable pharmacokinetic properties. The aminomethyl group provides a reactive handle for derivatization, most notably for the formation of amide bonds in peptide synthesis. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

The primary amine of the aminomethyl group serves as the nucleophile in the peptide coupling reaction. Its reactivity is modulated by the electronic effects of the aromatic ring and the ortho-fluorine substituent. Understanding these nuances is critical for selecting the appropriate coupling strategy to achieve high yields and purity.

Chemical Principles and Mechanistic Insights

Peptide bond formation is a condensation reaction between a carboxylic acid and an amine.[1][2] Due to the low reactivity of a free carboxylic acid, an activating agent, commonly referred to as a coupling reagent, is required to convert the carboxyl group into a more electrophilic species susceptible to nucleophilic attack by the amine.[3]

The Role of the Ortho-Fluorine Substituent

The fluorine atom at the ortho position to the aminomethyl group on the phenyl ring is expected to have a modest electron-withdrawing effect through induction. This can slightly decrease the nucleophilicity of the primary amine compared to an unsubstituted benzylamine.[4] However, this effect is generally not substantial enough to impede the reaction, but it may necessitate the use of more potent coupling reagents or slightly longer reaction times to ensure complete conversion.

Common Coupling Reagents: Mechanisms of Action

Two of the most robust and widely used classes of coupling reagents in solution-phase peptide synthesis are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

2.2.1. EDC/HOBt: The Carbodiimide Approach

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[5]

The mechanism proceeds as follows:

  • The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • This unstable intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[6]

  • HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester. This ester is more stable and less susceptible to racemization.

  • The primary amine of this compound then attacks the HOBt-active ester to form the desired amide bond, regenerating HOBt.

2.2.2. HATU: The Uronium Salt Advantage

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction rates and low propensity for racemization.[7][8]

The mechanism involves:

  • In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.

  • The resulting carboxylate attacks HATU to form a reactive OAt-active ester.[9]

  • The amine component then displaces the HOAt group to yield the final amide product.

The presence of the HOAt moiety in HATU is key to its high performance, as it accelerates the coupling reaction.[8]

Comparative Analysis of Coupling Conditions

The choice of coupling reagent and conditions depends on the specific N-protected amino acid being coupled and the desired scale of the reaction. Below is a comparative table summarizing recommended starting conditions for the coupling of an N-protected amino acid to this compound.

ParameterEDC/HOBt ProtocolHATU ProtocolRationale & Considerations
Coupling Reagent EDC·HClHATUEDC is cost-effective with an easy work-up. HATU offers faster kinetics and is ideal for sterically hindered amino acids.[5][10]
Additive HOBtNone (HOAt is part of HATU structure)HOBt is crucial for suppressing racemization with EDC.[6]
Stoichiometry
N-Protected Amino Acid1.0 equiv1.0 equivThe limiting reagent.
Amine1.0 - 1.2 equiv1.0 - 1.2 equivA slight excess of the amine can drive the reaction to completion.
Coupling Reagent1.1 - 1.5 equiv1.1 - 1.5 equivAn excess ensures full activation of the carboxylic acid.
Additive (HOBt)1.1 - 1.5 equivN/AEquimolar to the coupling reagent.
Base (e.g., DIPEA)2.0 - 3.0 equiv2.0 - 4.0 equivNeutralizes the acid salt and facilitates the reaction.
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCMPolar aprotic solvents are generally preferred.
Temperature 0 °C to Room Temp0 °C to Room TempStarting at 0 °C minimizes side reactions, then warming to room temperature.
Reaction Time 2 - 24 hours1 - 6 hoursHATU reactions are typically faster.[7]
Work-up Aqueous washAqueous washThe water-soluble byproducts of EDC simplify purification.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Many peptide coupling reagents are sensitizers and should be handled with care.[11]

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of N-protected amino acids.

Materials:

  • N-protected amino acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard aqueous work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 equiv) and this compound (1.1 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Add HOBt (1.2 equiv) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for EDC/HOBt Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve N-protected amino acid, This compound, and HOBt in anhydrous solvent cool Cool to 0 °C reagents->cool add_edc Add EDC·HCl cool->add_edc add_dipea Add DIPEA add_edc->add_dipea react Stir at RT for 2-24h add_dipea->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with organic solvent monitor->quench wash Aqueous washes (HCl, NaHCO₃, Brine) quench->wash dry Dry, filter, concentrate wash->dry purify Flash Chromatography dry->purify

Caption: Step-by-step workflow for the EDC/HOBt mediated peptide coupling.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered amino acids or when faster reaction times are desired.

Materials:

  • N-protected amino acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard aqueous work-up reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 equiv) dropwise and stir the mixture for 15-30 minutes for pre-activation.

  • Add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and proceed with the aqueous work-up as described in Protocol 4.1, steps 10-12.

Workflow for HATU Coupling

cluster_preactivation Pre-activation cluster_reaction_hatu Reaction cluster_workup_hatu Work-up & Purification reagents_hatu Dissolve N-protected amino acid and HATU in anhydrous DMF cool_hatu Cool to 0 °C reagents_hatu->cool_hatu add_dipea_hatu Add DIPEA, stir 15-30 min cool_hatu->add_dipea_hatu add_amine Add amine solution add_dipea_hatu->add_amine react_hatu Stir at RT for 1-6h add_amine->react_hatu monitor_hatu Monitor by TLC/LC-MS react_hatu->monitor_hatu quench_hatu Dilute with organic solvent monitor_hatu->quench_hatu wash_hatu Aqueous washes quench_hatu->wash_hatu dry_hatu Dry, filter, concentrate wash_hatu->dry_hatu purify_hatu Flash Chromatography dry_hatu->purify_hatu

Caption: Step-by-step workflow for the HATU mediated peptide coupling.

Potential Side Reactions and Mitigation Strategies

While modern coupling reagents are highly efficient, awareness of potential side reactions is crucial for optimizing results.

  • Racemization/Epimerization: The chiral integrity of the amino acid is paramount. Using additives like HOBt with carbodiimides or employing uronium salt reagents like HATU significantly minimizes this risk.[3][6] Performing the reaction at lower temperatures (starting at 0 °C) is also recommended.[3]

  • N-acylurea Formation (with EDC): This irreversible side reaction consumes the activated carboxylic acid. The use of HOBt helps to prevent this by rapidly converting the O-acylisourea intermediate to the more stable HOBt-ester.[6]

  • Guanidinylation (with HATU/HBTU): In the presence of excess uronium salt, the free amine can be converted to a guanidinium group, capping the chain. This is avoided by using a slight excess of the amine and pre-activating the carboxylic acid before adding the amine.[13]

  • Side Reactions involving the Piperidinol -OH: The secondary alcohol on the piperidine ring is generally unreactive under standard peptide coupling conditions. However, with highly activated carboxylic acids or prolonged reaction times at elevated temperatures, O-acylation could potentially occur. This is typically not a significant concern at room temperature.

Purification and Analytical Characterization

Purification

The crude product obtained after aqueous work-up will likely contain residual reagents and byproducts. Flash column chromatography on silica gel is the standard method for purification.[14][15]

  • Solvent System: A gradient of methanol in dichloromethane or ethyl acetate in hexanes is typically effective. The polarity of the gradient will depend on the specific properties of the N-protected amino acid used.

Analytical Characterization

Confirmation of the final product's identity and purity is essential.

  • NMR Spectroscopy:

    • ¹H NMR: The formation of the amide bond can be confirmed by the appearance of a new amide N-H proton signal (typically a triplet or broad singlet between δ 6.0-8.5 ppm) and a downfield shift of the -CH₂- protons adjacent to the newly formed amide bond.

    • ¹³C NMR: The formation of the amide bond is indicated by the appearance of a new carbonyl carbon signal in the range of δ 165-175 ppm.[14][16]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is a soft ionization technique ideal for these molecules. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[15]

    • Tandem MS (MS/MS) can be used to confirm the structure through fragmentation analysis. Characteristic fragmentation patterns for piperidine-containing compounds often involve cleavage of the ring or loss of substituents.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common method.

Conclusion

The successful peptide coupling to this compound is readily achievable with careful selection of reagents and adherence to optimized protocols. Both EDC/HOBt and HATU are excellent choices, with HATU offering advantages for more challenging couplings. By understanding the underlying chemical principles, potential side reactions, and appropriate purification and analytical techniques, researchers can confidently synthesize novel peptide conjugates for a wide range of applications in drug discovery and development.

References

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  • Boruah, M., et al. (2017). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. New Journal of Chemistry, 41(24), 15330-15338.
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  • El-Faham, A., & Albericio, F. (2010). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ARKIVOC, 2011(1), 1-63.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Kumar, S., et al. (2020). A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via in situ generated acid anhydride. Beilstein Journal of Organic Chemistry, 16, 1286-1294.
  • Padrón, J. M., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(10), 849-853.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1276.
  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1496.
  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... ResearchGate. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(4), 566-569.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Retrieved from [Link]

  • Wróblewska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7001.
  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]

  • Åkerbladh, L., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(7), 3078-3087.
  • Beier, P., & O'Hagan, D. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2537-2542.
  • Beier, P., & O'Hagan, D. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. Retrieved from [Link]

  • Liu, Z., et al. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. The Journal of Organic Chemistry, 86(17), 11849-11860.
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Sources

Introduction: The Critical Role of Amine Protection in the Synthesis of Fluorophenyl Piperidine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Protecting Group Strategies for Primary Amines in Fluorophenyl Piperidines

The fluorophenyl piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, including central nervous system disorders, infectious diseases, and oncology. The strategic incorporation of fluorine atoms into the phenyl ring can significantly modulate the physicochemical properties of the molecule, such as basicity, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][2]

The primary amine functionality on the piperidine ring is a key handle for introducing molecular diversity and for forging critical bonds in the synthesis of complex drug molecules. However, the inherent nucleophilicity and basicity of this primary amine can interfere with many synthetic transformations. Therefore, the temporary masking of the amine with a suitable protecting group is an essential strategy to ensure the desired regioselectivity and to prevent unwanted side reactions.[3]

This comprehensive technical guide provides an in-depth analysis of the most common and effective protecting group strategies for the primary amine in fluorophenyl piperidines. We will delve into the mechanistic underpinnings of the Boc, Cbz, and Fmoc protecting groups, offering detailed, field-proven protocols for their installation and removal. Furthermore, we will provide a comparative analysis to aid researchers in selecting the optimal protecting group for their specific synthetic challenges.

Choosing the Optimal Protecting Group: A Comparative Analysis

The selection of a protecting group is a critical decision in the planning of a synthetic route. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that are orthogonal to other functional groups present in the molecule.[4] The three most widely used carbamate-based protecting groups for amines—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—each offer a unique set of advantages and disadvantages.

Protecting GroupStructureProtection Reagent(s)Deprotection ConditionsAdvantagesDisadvantages
Boc

Di-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)[5][6]Stable to a wide range of non-acidic conditions; easily removed.[3]Labile to strong acids; potential for tert-butylation of sensitive functional groups.[5]
Cbz

Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C); strong acids (e.g., HBr/AcOH).[5][7]Stable to acidic and basic conditions; orthogonal to Boc.[5]Not compatible with substrates containing reducible functional groups; requires specialized equipment for hydrogenation.[8]
Fmoc

9-Fluorenylmethyl chloroformate (Fmoc-Cl); Fmoc-OSuMild base (e.g., piperidine in DMF).[6][9]Very mild deprotection conditions; orthogonal to Boc and Cbz.[10]Labile to basic conditions; the fluorenyl group can be bulky.

I. The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and clean, acid-labile deprotection.

A. Mechanism of Boc Protection and Deprotection

Protection: The protection of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to yield the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts. A base, such as triethylamine (TEA) or sodium bicarbonate, is typically used to neutralize the protonated amine and drive the reaction to completion.[3]

Deprotection: The Boc group is readily cleaved under strongly acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to afford the free amine.[5]

B. Experimental Protocols for Boc Protection and Deprotection of a Model Fluorophenyl Piperidine

Model Substrate: 4-Amino-4-(4-fluorophenyl)piperidine

Protocol 1: Boc Protection

  • Dissolution: Dissolve 4-amino-4-(4-fluorophenyl)piperidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).

  • Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection

  • Dissolution: Dissolve the N-Boc protected fluorophenyl piperidine (1.0 equiv) in DCM (0.1-0.5 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

C. Workflow for Boc Protection and Deprotection

Boc_Workflow Start 4-Amino-4-(4-fluorophenyl)piperidine Boc_Protected N-Boc-4-amino-4-(4-fluorophenyl)piperidine Start->Boc_Protected (Boc)₂O, TEA, DCM Deprotected 4-Amino-4-(4-fluorophenyl)piperidine Boc_Protected->Deprotected TFA, DCM

Caption: Workflow for Boc protection and deprotection.

II. The Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions, making it a valuable tool in complex syntheses.

A. Mechanism of Cbz Protection and Deprotection

Protection: The Cbz group is introduced by reacting the primary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine. The reaction proceeds through a nucleophilic acyl substitution mechanism, similar to Boc protection.[5]

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenation. In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates to give the free amine.[11][12] Alternatively, strong acids such as HBr in acetic acid can cleave the Cbz group.[7]

B. Experimental Protocols for Cbz Protection and Deprotection of a Model Fluorophenyl Piperidine

Model Substrate: 4-Amino-4-(4-fluorophenyl)piperidine

Protocol 3: Cbz Protection

  • Dissolution: Dissolve 4-amino-4-(4-fluorophenyl)piperidine (1.0 equiv) in a mixture of THF and water (e.g., 1:1).

  • Base Addition: Add sodium carbonate (2.5 equiv) to the solution and cool to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 3-6 hours).

  • Work-up: Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Protocol 4: Cbz Deprotection (Catalytic Hydrogenation)

  • Setup: In a flask equipped with a stir bar, dissolve the N-Cbz protected fluorophenyl piperidine (1.0 equiv) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature until TLC analysis shows complete deprotection (typically 4-16 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

C. Workflow for Cbz Protection and Deprotection

Cbz_Workflow Start 4-Amino-4-(4-fluorophenyl)piperidine Cbz_Protected N-Cbz-4-amino-4-(4-fluorophenyl)piperidine Start->Cbz_Protected Cbz-Cl, Na₂CO₃, THF/H₂O Deprotected 4-Amino-4-(4-fluorophenyl)piperidine Cbz_Protected->Deprotected H₂, Pd/C, MeOH

Caption: Workflow for Cbz protection and deprotection.

III. The 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis and a valuable tool for orthogonal protection strategies.[13]

A. Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base. The reaction follows a nucleophilic acyl substitution pathway.[10]

Deprotection: The key to the Fmoc group's utility is its base-labile nature. The proton at the C9 position of the fluorenyl ring is acidic and can be abstracted by a mild base, such as piperidine. This initiates a β-elimination reaction, releasing the free amine and dibenzofulvene. The dibenzofulvene is then trapped by a second molecule of piperidine to form a stable adduct, driving the reaction to completion.[9][14]

B. Experimental Protocols for Fmoc Protection and Deprotection of a Model Fluorophenyl Piperidine

Model Substrate: 4-Amino-4-(4-fluorophenyl)piperidine

Protocol 5: Fmoc Protection

  • Dissolution: Dissolve 4-amino-4-(4-fluorophenyl)piperidine (1.0 equiv) in a mixture of dioxane and water (e.g., 1:1).

  • Base Addition: Add sodium bicarbonate (2.0 equiv) and stir until dissolved.

  • Reagent Addition: Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-4 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 6: Fmoc Deprotection

  • Dissolution: Dissolve the N-Fmoc protected fluorophenyl piperidine (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction Monitoring: Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and piperidine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

C. Workflow for Fmoc Protection and Deprotection

Fmoc_Workflow Start 4-Amino-4-(4-fluorophenyl)piperidine Fmoc_Protected N-Fmoc-4-amino-4-(4-fluorophenyl)piperidine Start->Fmoc_Protected Fmoc-Cl, NaHCO₃, Dioxane/H₂O Deprotected 4-Amino-4-(4-fluorophenyl)piperidine Fmoc_Protected->Deprotected 20% Piperidine in DMF

Caption: Workflow for Fmoc protection and deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Protection Insufficient reagent; low reactivity of the amine; steric hindrance.Increase the equivalents of the protecting group reagent and/or base. Increase reaction time or temperature. Consider a less sterically hindered protecting group.
Incomplete Deprotection Insufficient deprotection reagent; catalyst poisoning (for Cbz).Increase the concentration or equivalents of the deprotection reagent. For Cbz deprotection, use fresh catalyst or consider an alternative deprotection method (e.g., HBr/AcOH).
Side Reactions tert-butylation during Boc deprotection; over-reduction during Cbz deprotection; base-induced side reactions with Fmoc.Use a scavenger (e.g., anisole) during Boc deprotection. Carefully monitor Cbz deprotection and consider transfer hydrogenation. For Fmoc, minimize reaction time and use a less nucleophilic base if necessary.
Difficult Purification Co-elution of product and byproducts; poor solubility.Optimize chromatographic conditions. Consider crystallization or salt formation to aid in purification.

Conclusion

The judicious selection and application of amine protecting groups are paramount to the successful synthesis of complex fluorophenyl piperidine-based drug candidates. The Boc, Cbz, and Fmoc protecting groups each offer a distinct set of properties that can be leveraged to achieve the desired synthetic outcomes. A thorough understanding of their respective mechanisms of protection and deprotection, as well as their orthogonality, empowers the medicinal chemist to navigate the intricacies of modern drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in this exciting and impactful field of research.

References

  • ResearchGate. (2021). Synthesis of fluorine-containing orthogonally protected piperidine β-amino esters (±)-12 and (±)-14. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1539. [Link]

  • YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]

  • ACS Publications. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]

  • Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 5(4), 183-190. [Link]

  • ResearchGate. (2008). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]

  • Springer Nature. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • PubMed. (2022). Hydrogen-Atom Transfer Catalysis for C-H Alkylation of Benzylic Fluorides. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • MDPI. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Wiley Online Library. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. [Link]

  • MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

  • Google Patents. (n.d.). BOC protection method for aminopyridine.
  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. [Link]

  • PMC. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

Sources

Derivatization of the 4-hydroxy group in 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of the 4-Hydroxy Group in 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Executive Summary

This guide details the chemoselective derivatization of the secondary hydroxyl group in This compound (Compound 1) . The primary challenge in functionalizing this scaffold is the competing nucleophilicity of the primary aminomethyl group (


) versus the secondary alcohol (

). Direct derivatization attempts typically result in N-alkylation or N-acylation.

This protocol establishes a robust Protection-Derivatization-Deprotection workflow. We utilize a Boc-protection strategy to mask the primary amine, enabling high-yield esterification, etherification, or oxidation of the 4-hydroxy moiety. The presence of the ortho-fluorine atom on the phenyl ring is accounted for regarding its electronic withdrawal effects on the aniline system.

Strategic Analysis & Reactivity Profile

Successful modification requires understanding the nucleophilic hierarchy of Compound 1 :

  • Primary Amine (

    
    ): 
    
    
    
    . Highly nucleophilic, kinetically accessible. Must be protected.
  • Secondary Alcohol (Piperidin-4-ol):

    
    . Moderately nucleophilic. The target for derivatization.
    
  • Aniline Nitrogen (Piperidine-N): The nitrogen at position 1 is part of an aniline system. The ortho-fluorine and para-aminomethyl groups reduce its nucleophilicity via inductive effects (

    
    ) and resonance delocalization. It is generally inert to mild electrophiles but susceptible to oxidation.
    

The Strategy: We employ chemoselective N-protection using Di-tert-butyl dicarbonate (


) under conditions that strictly avoid O-functionalization (absence of DMAP). Once the amine is masked as a carbamate, the alcohol is derivatized, followed by acidic deprotection.

Visual Workflow (Graphviz)

DerivatizationWorkflow cluster_Deriv Step 2: O-Derivatization Options Start Starting Material (Compound 1) N_Protect Step 1: N-Protection (Boc2O, No Base/DMAP) Start->N_Protect Selectivity Control Intermediate Intermediate A (N-Boc Protected) N_Protect->Intermediate >95% Yield Ester Option A: Esterification (R-COCl / Pyridine) Intermediate->Ester Acylation Ether Option B: Etherification (Mitsunobu / R-OH) Intermediate->Ether Alkylation Carbamate Option C: Carbamate (R-NCO) Intermediate->Carbamate Addition Deprotect Step 3: Deprotection (TFA or HCl/Dioxane) Ester->Deprotect Ether->Deprotect Carbamate->Deprotect Final Final Product (4-O-Derivatized) Deprotect->Final Salt Formation

Figure 1: Strategic workflow for the chemoselective derivatization of Compound 1.

Detailed Experimental Protocols

Phase 1: Chemoselective N-Protection

Objective: Mask the primary amine without reacting with the hydroxyl group. Critical Control Point: Do NOT use DMAP (4-Dimethylaminopyridine). DMAP catalyzes the reaction of


 with alcohols to form carbonates. Without DMAP, 

is highly selective for amines.

Protocol:

  • Dissolution: Dissolve Compound 1 (1.0 equiv, e.g., 10 mmol) in DCM (

    
    ).
    
    • Note: If solubility is poor due to the zwitterionic nature, add MeOH (

      
      ) or use THF.
      
  • Reagent Addition: Add Triethylamine (TEA) (1.2 equiv) to neutralize any salts.

  • Boc Addition: Cool to

    
    . Add 
    
    
    
    (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Mobile phase: 5% MeOH in DCM). Stain with Ninhydrin (starting amine is red/purple; product is negative/faint).

  • Workup: Wash with water (

    
    ), then Brine (
    
    
    
    ). Dry organic layer over
    
    
    .
  • Purification: Concentrate in vacuo. The N-Boc intermediate is usually pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Phase 2: O-Derivatization (Select One Path)

Scenario A: Synthesis of Esters (Prodrugs/Lipophilic Analogs) Use this for acylating the alcohol.

  • Setup: Dissolve N-Boc Intermediate (1.0 equiv) in anhydrous DCM (

    
    ) under Nitrogen.
    
  • Activation: Add Pyridine (3.0 equiv) and catalytic DMAP (

    
     equiv).
    
    • Why DMAP now? We want to react the alcohol now, and the amine is protected.

  • Acylation: Cool to

    
    . Add the desired Acid Chloride  (1.2 equiv) or Anhydride  dropwise.
    
  • Completion: Stir at RT for 2–12 hours. Monitor by TLC.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 
    
    
    
    (rapidly, to remove pyridine without deprotecting Boc), then saturated
    
    
    .

Scenario B: Synthesis of Ethers (Mitsunobu Reaction) Use this for alkylating the alcohol with inversion of configuration or introducing complex motifs.

  • Reagents: N-Boc Intermediate (1.0 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and the nucleophilic Alcohol/Phenol  (R-OH, 1.2 equiv) in anhydrous THF.
    
  • Addition: Cool to

    
    . Add DIAD  (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.
    
    • Caution: Exothermic.[1] Maintain temperature

      
       during addition to prevent side reactions.
      
  • Reaction: Stir at RT for 12–24 hours.

  • Purification: Concentrate. Triturate with

    
     to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter. Purify filtrate by column chromatography.
Phase 3: Deprotection & Isolation

Objective: Remove the Boc group to restore the primary amine.

  • Acidolysis: Dissolve the O-derivatized intermediate in DCM (

    
    ).
    
  • Reagent: Add Trifluoroacetic Acid (TFA) (

    
     final concentration) or 
    
    
    
    in Dioxane.
  • Reaction: Stir at RT for 1–2 hours.

    
     gas evolution will be observed.
    
  • Isolation (Salt Form): Evaporate solvent and excess acid completely. The product is obtained as the TFA or HCl salt.

  • Free Base (Optional): Redissolve in DCM, wash with saturated

    
    , dry, and concentrate. Note: Esters may hydrolyze in strong base; use mild conditions if an ester linkage is present.
    

Analytical Validation (Self-Validating Data)

Analysis TypeExpected Signature (N-Boc Intermediate)Expected Signature (Final Product)
1H NMR

1.44 ppm (s, 9H):
Strong singlet for Boc t-butyl group.
Disappearance: The 1.44 ppm singlet must be absent.
1H NMR

4.2 ppm (m, 2H):
Shifted benzyl protons (

).

3.8 ppm:
Benzyl protons shift upfield (

) unless salt form.
IR

:
Carbamate C=O stretch.
Varies: Ester C=O (

) or Ether C-O (

).
LC-MS

:
Mass of Core + 100 Da (Boc).

:
Mass of Core + Derivative Mass.

Troubleshooting & Optimization

  • Problem: Low yield in Step 1 (Protection).

    • Cause: Poor solubility of the zwitterionic starting material.

    • Solution: Use a biphasic system (

      
      ) with 
      
      
      
      as the base to ensure the amine is deprotonated and soluble.
  • Problem: Ester hydrolysis during Deprotection.

    • Cause: Aqueous acid or wet solvents during TFA removal.

    • Solution: Use anhydrous

      
       in Dioxane. Evaporate strictly under anhydrous conditions.
      
  • Problem: "Scrambling" of the Fluorine.

    • Insight: The 2-fluoro substituent is stable under these conditions. However, avoid extremely high temperatures (

      
      ) with strong nucleophiles to prevent 
      
      
      
      displacement of the fluorine, though the electron-donating amine makes this unlikely.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Boc chemistry and stability).
  • Castro, J. L., et al. (1997). Fluorinated Piperidines as Building Blocks. Journal of Medicinal Chemistry. (Contextual grounding for fluorophenyl-piperidine stability).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

Sources

Application Note: Advanced Handling and Storage Protocols for Hygroscopic Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hygroscopic amine derivatives—ranging from simple hydrochloride salts to complex functionalized intermediates—present a dual stability challenge. Beyond physical deliquescence (phase transition from solid to solution), these compounds are chemically active toward atmospheric CO₂. The presence of moisture catalyzes the nucleophilic attack of the nitrogen lone pair on carbon dioxide, leading to the formation of stable ammonium carbamates. This "Amine Blush" phenomenon results in stoichiometric errors, catalyst poisoning, and downstream yield loss.

This guide provides a self-validating framework for the storage, handling, and remediation of these sensitive reagents, moving beyond standard "keep dry" instructions to a mechanistic control strategy.

The Hygroscopic Mechanism & Impact

To handle amines effectively, one must understand that water is not merely a solvent but a bridge for chemical degradation.

The Degradation Cycle (Chemisorption)

Unlike neutral salts, amines do not just hydrate; they react.

  • Physisorption: Surface adsorption of water molecules lowers the activation energy for CO₂ capture.

  • Chemisorption: The hydrated amine attacks atmospheric CO₂, forming a zwitterionic intermediate.

  • Stabilization: This intermediate collapses into an ammonium carbamate species, often mistaken for "wet" starting material but chemically distinct.

Key Insight: Standard vacuum drying often fails to reverse carbamate formation because the salt is thermally stable. Chemical reversal (acidification or strong base treatment) or high-temperature azeotropic displacement is required.

Visualization of the Degradation Pathway

The following diagram illustrates the synergy between moisture and CO₂ in amine degradation.

AmineDegradation Amine Free Amine (R-NH2) Hydrate Surface Hydrate (R-NH2 • H2O) Amine->Hydrate Physisorption (Fast) Moisture Atmospheric Moisture (H2O) Moisture->Hydrate Zwitterion Zwitterion Intermediate Hydrate->Zwitterion Nucleophilic Attack CO2 Atmospheric CO2 CO2->Zwitterion Carbamate Ammonium Carbamate (R-NH-COO⁻ NH4⁺) Zwitterion->Carbamate Proton Transfer Error Stoichiometric Error Carbamate->Error Mass deviation

Figure 1: The synergistic pathway of moisture-facilitated carbamate formation in primary and secondary amines.

Storage Architecture

Effective storage requires preventing "Deliquescence Lowering"—a phenomenon where mixtures of salts absorb water at lower humidities than the individual pure components [1].

Environmental Control[1]
  • Primary Storage: Glovebox under N₂ or Ar is ideal.

  • Secondary Storage: Desiccators. Critical Warning: Do not use standard silica gel for long-term storage of high-value amines, as its capacity is limited at low humidity.

Desiccant Compatibility Matrix

Selecting the wrong desiccant can lead to contamination via acid/base reaction or complexation.

Desiccant MaterialCompatibility with AminesMechanism & Notes
Phosphorus Pentoxide (P₂O₅) Excellent (for Salts) Irreversible chemical reaction with water. Caution: Acidic surface; keep physically separated from free bases.
KOH / NaOH Pellets Excellent (for Free Bases) Absorbs water and CO₂. Prevents acidification of the atmosphere. Best for liquid amines.
Molecular Sieves (4Å) Good Physical adsorption. Note: 3Å is too small for some solvents; 4Å is standard for amines.
Calcium Chloride (CaCl₂) FORBIDDEN Do Not Use. CaCl₂ coordinates with amines to form complexes, physically altering the reagent [2].
Silica Gel Poor Reversible adsorption. Low capacity at <10% RH. Not recommended for critical storage.

Operational Protocols

Protocol A: Inert Difference Weighing

Objective: Eliminate atmospheric exposure during the mass measurement process. Scope: Solid amine salts and viscous free bases.

  • Preparation: Tare a dry vial with a septum cap and a nitrogen flush needle inside the glovebox or under an inverted funnel.

  • Loading: Add the approximate amount of amine derivative to the vial and seal it immediately.

  • Gross Weighing: Remove the sealed vial from the inert environment and weigh the entire assembly (Vial + Cap + Amine) on the analytical balance. Record Mass

    
    .
    
  • Transfer: Return the vial to the reaction vessel (under inert flow). Quickly remove the cap, dump the solid, and recap immediately.

  • Tare Weighing: Weigh the empty (but contaminated) vial and cap. Record Mass

    
    .
    
  • Calculation:

    
    .
    
    • Why this works: You never weigh the amine on an open pan, preventing the "drift" seen as the amine absorbs water during the 30-second stabilization of the balance.

Protocol B: Remediation via Azeotropic Drying

Objective: Remove chemically bound water and revert carbamates without thermal decomposition. Scope: "Wet" amine salts or sticky solids.

  • Solvent Selection: Use Toluene (BP 110°C).[1] It forms a positive azeotrope with water (BP 84°C, ~20% water) [3].

  • Dissolution/Suspension: Suspend the wet amine in 10-20 volumes of toluene. If the amine is very insoluble, a small amount of ethanol can be added to solubilize, though this complicates the azeotrope.

  • Distillation:

    • Option A (Large Scale): Use a Dean-Stark trap.[2] Reflux until the water layer in the trap remains constant.

    • Option B (Small Scale/Lab): Use a rotary evaporator.[3] Add toluene, rotovap to dryness, and repeat 3 times .[3]

  • Final Drying: Place the resulting solid in a vacuum oven at 40-50°C for 12 hours.

    • Validation: The resulting solid should be a free-flowing powder, not a gum.

Protocol C: Modified Karl Fischer (QC)

Objective: Accurately quantify water content in strongly basic amines. Challenge: Basic amines shift the pH of the Karl Fischer (KF) reagent, causing a side reaction that consumes iodine and yields false-high water counts [4].

  • Reagent Choice: Use a One-Component Volumetric KF reagent containing a buffer (e.g., imidazole or salicylic acid) specifically designed for bases.

  • Buffering (Manual): If specific reagents are unavailable, add 5-10g of Benzoic Acid to the titration vessel solvent (methanol) before starting the blank titration. This neutralizes the amine upon injection.

  • Execution: Inject sample via septum (using Protocol A for weighing).

  • Endpoint: Look for a stable endpoint. A drifting endpoint usually indicates the pH is still too high (side reaction occurring).

Workflow Decision Logic

The following decision tree guides the researcher through the handling process based on the physical state and purity of the amine.

HandlingLogic Start Start: Amine Derivative State Physical State? Start->State Solid Solid / Salt State->Solid Liquid Liquid / Free Base State->Liquid CheckFlow Is it Free Flowing? Solid->CheckFlow LiqStorage Storage: KOH Pellets + Argon Liquid->LiqStorage Clumped Clumped/Sticky CheckFlow->Clumped Yes Flowing Free Flowing CheckFlow->Flowing No Drying Protocol B: Azeotropic Drying (Toluene) Clumped->Drying Weighing Protocol A: Inert Difference Weighing Flowing->Weighing Drying->Flowing Storage Storage: Desiccator (P2O5) Weighing->Storage LiqStorage->Weighing

Figure 2: Decision matrix for processing hygroscopic amine derivatives.

References

  • Mauer, S. & Taylor, L.S. (2010). Deliquescence of pharmaceutical systems. ResearchGate. Link

  • Williams, D.B.G. & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • Wiberg, K.B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. (Referenced context: Azeotropic drying protocols).
  • Sigma-Aldrich Technical Bulletin. (2023). Determination of Water Content in Amines Using Karl Fischer Titration. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol. This valuable bifunctional building block is crucial in the development of various pharmaceutical agents. However, its multi-step synthesis presents several challenges that can lead to suboptimal reaction yields and purification difficulties. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer optimized experimental protocols. Our focus is not just on the "how," but the fundamental "why" behind each strategic choice, empowering you to improve your synthetic outcomes.

Synthetic Strategy Overview

The most reliable and commonly employed route to this compound involves a two-step sequence. This strategy offers a logical progression and allows for the isolation and characterization of a key intermediate, which is critical for troubleshooting.

  • C-N Cross-Coupling: The first step involves the formation of the aryl-piperidine bond. This is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination between piperidin-4-ol and a suitable aryl halide, 4-bromo-3-fluorobenzonitrile. This method is favored for its broad functional group tolerance and high efficiency.[1][2]

  • Nitrile Reduction: The second step is the reduction of the nitrile group on the benzonitrile intermediate to the primary aminomethyl group. This transformation can be accomplished using various reducing agents, with the choice depending on scale, available equipment, and safety considerations.[3][4][5]

Synthetic_Pathway A Piperidin-4-ol A->p1 B 4-Bromo-3-fluorobenzonitrile B->p1 I 1-(4-Cyano-2-fluorophenyl) piperidin-4-ol I->p2 P 1-[4-(Aminomethyl)-2-fluorophenyl] piperidin-4-ol p1->I Step 1: Buchwald-Hartwig Amination p2->P Step 2: Nitrile Reduction

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis is consistently low. What is the most likely cause?

A low overall yield is typically due to compounding losses from each step. However, the C-N cross-coupling (Step 1) is often the more challenging and yield-defining step. Issues such as incomplete conversion, catalyst deactivation, or side reactions like hydrodehalogenation can significantly reduce the amount of the key nitrile intermediate available for the second step.[2] We will address troubleshooting for each step in detail below.

Q2: Is it necessary to protect the hydroxyl group of piperidin-4-ol before the Buchwald-Hartwig amination?

This is an excellent question that addresses a key strategic decision.

  • Without Protection: The free hydroxyl group can potentially coordinate to the palladium catalyst or react with the strong base (e.g., sodium tert-butoxide), leading to catalyst inhibition or undesired side reactions. However, for many systems, the piperidine nitrogen is significantly more nucleophilic and reactive, allowing the reaction to proceed successfully without protection. Running the reaction unprotected is more atom-economical and avoids two extra synthetic steps (protection/deprotection).[6]

  • With Protection: Protecting the hydroxyl group, for example as a tert-butyldimethylsilyl (TBDMS) ether, can lead to a cleaner reaction with higher reproducibility and yield.[7] It prevents any potential interference from the alcohol functionality. This strategy is recommended if you are struggling with reproducibility or if side products related to the hydroxyl group are observed.

Recommendation: Attempt the reaction first without a protecting group. If you encounter low yields or complex product mixtures, implementing a protection strategy is a logical next step.

Q3: Which reducing agent is best for the nitrile reduction (Step 2)?

The "best" agent depends on your specific laboratory constraints and desired outcome.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and effective reducing agent for nitriles, often providing high yields of the primary amine.[3][4][5][8] It is generally compatible with the aryl fluoride and the hydroxyl group. However, it is pyrophoric and requires strictly anhydrous conditions and a careful aqueous workup.

  • Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is a common industrial method.[5] It avoids pyrophoric reagents and often results in a cleaner workup. However, it can lead to side reactions, such as the formation of secondary amines, and there is a risk of de-fluorination of the aromatic ring under harsh conditions.[5] This method also requires specialized hydrogenation equipment.

  • Borane Reagents: Reagents like borane-THF complex (BH₃·THF) or ammonia borane can also be effective and may offer a milder alternative to LiAlH₄.[9]

Recommendation: For lab-scale synthesis where high yield is the primary goal, LiAlH₄ in an anhydrous solvent like THF is often the most reliable choice.

Troubleshooting Guide

This guide is structured to address specific problems you may encounter during each synthetic step.

Troubleshooting_Workflow start Low Overall Yield check_step1 Analyze Step 1: Buchwald-Hartwig Amination start->check_step1 step1_ok Yield > 70%? check_step1->step1_ok check_step2 Analyze Step 2: Nitrile Reduction step1_ok->check_step2 Yes troubleshoot_s1 Troubleshoot Step 1: - Catalyst/Ligand/Base - Solvent/Temperature - Protecting Group Strategy step1_ok->troubleshoot_s1 No step2_ok Yield > 85%? check_step2->step2_ok troubleshoot_s2 Troubleshoot Step 2: - Choice of Reductant - Reaction Conditions - Side Reactions step2_ok->troubleshoot_s2 No success Synthesis Optimized step2_ok->success Yes troubleshoot_s1->check_step1 troubleshoot_s2->check_step2

Caption: A logical workflow for diagnosing yield issues.

Part A: Troubleshooting the Buchwald-Hartwig Amination (Step 1)

Problem: Low or no conversion of 4-bromo-3-fluorobenzonitrile.

This is the most common failure mode and is almost always related to the catalytic cycle.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Inactive Catalyst/Ligand The active Pd(0) species is susceptible to oxidation. The phosphine ligand is crucial for stabilizing the catalyst and facilitating the oxidative addition and reductive elimination steps. An improper ligand can lead to slow reaction rates or catalyst decomposition.[10]Use a pre-catalyst or ensure your Palladium source (e.g., Pd₂(dba)₃) is fresh. Screen a panel of bulky, electron-rich phosphine ligands. XPhos is an excellent starting point for C-N couplings.[11] See the screening table below.
Inappropriate Base The base's role is to deprotonate the piperidine nitrogen, making it nucleophilic. Its strength and solubility are critical. A base that is too weak will not facilitate the reaction, while an overly reactive base can degrade the ligand or starting materials. Sodium tert-butoxide (NaOtBu) is often optimal.[11][12]If NaOtBu fails, consider other strong, non-nucleophilic bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or Cesium Carbonate (Cs₂CO₃). Ensure the base is anhydrous.
Presence of Water or Oxygen Water can hydrolyze the active catalyst and phosphine ligands. Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, halting the catalytic cycle.Use anhydrous solvents (e.g., toluene, dioxane). Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.
Suboptimal Temperature C-N bond formation requires thermal energy to overcome the activation barriers of the catalytic cycle, particularly the reductive elimination step.Most Buchwald-Hartwig aminations run well between 80-110 °C. If the reaction is sluggish, a modest increase in temperature may help. However, excessively high temperatures can cause catalyst decomposition.

Table 1: Suggested Screening Conditions for Buchwald-Hartwig Amination

ParameterCondition A (Starting Point)Condition BCondition CRationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)XPhos Pd G3 (2-4 mol%)G3 precatalysts are often more stable and efficient.
Ligand XPhos (2-4 mol%)RuPhos (2-4 mol%)SPhos (2-4 mol%)Different ligands have unique steric and electronic properties affecting catalyst performance.
Base NaOtBu (1.5 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ and K₃PO₄ are milder bases that can be effective and are easier to handle.
Solvent Toluene1,4-DioxaneCPMESolvent polarity and coordinating ability can influence catalyst solubility and activity.
Temp (°C) 10011090Optimize temperature to balance reaction rate against catalyst stability.
Part B: Troubleshooting the Nitrile Reduction (Step 2)

Problem: Incomplete reduction or formation of multiple products.

This step is generally higher yielding, so problems often point to the choice of reagent or reaction conditions.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Insufficient Reducing Agent Nitrile reduction requires four electrons (or hydride equivalents). Stoichiometric errors are a common cause of incomplete reactions.For LiAlH₄, use at least 1.0-1.5 equivalents relative to the nitrile. Ensure the LiAlH₄ is fresh and has not been deactivated by atmospheric moisture.
Formation of Secondary Amine During catalytic hydrogenation, the intermediate imine can react with the product primary amine to form a secondary amine after further reduction. This is a common side reaction.[5]Perform the hydrogenation in a solvent saturated with ammonia (e.g., ethanolic ammonia). The large excess of ammonia outcompetes the product amine in reacting with the imine intermediate, suppressing byproduct formation.
De-fluorination of Aryl Ring Palladium on Carbon (Pd/C) is a very active hydrogenation catalyst that can, under forcing conditions (high pressure, high temperature, long reaction times), catalyze the hydrogenolysis of the C-F bond.Use a less active catalyst, such as Raney Nickel. Alternatively, reduce the H₂ pressure and temperature, and monitor the reaction closely to stop it upon consumption of the starting material. Switching to a chemical reductant like LiAlH₄ completely avoids this issue.[3][8]
Difficult Workup (LiAlH₄) The workup for LiAlH₄ involves quenching excess hydride and hydrolyzing aluminum salts to form filterable solids. An improper quench can lead to gelatinous precipitates that are difficult to filter and can trap the product, lowering the isolated yield.Use a Fieser workup: For a reaction with 'x' g of LiAlH₄, quench sequentially by the slow, careful addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, with vigorous stirring. This procedure typically produces a granular, easily filterable precipitate of aluminum salts.

Optimized Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of Piperidin-4-ol

  • Objective: To synthesize 1-(4-cyano-2-fluorophenyl)piperidin-4-ol in high yield.

  • Materials:

    • 4-Bromo-3-fluorobenzonitrile (1.0 eq)

    • Piperidin-4-ol (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • XPhos (0.04 eq)

    • Sodium tert-butoxide (1.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorobenzonitrile, piperidin-4-ol, and sodium tert-butoxide.

    • Evacuate and backfill the flask with Argon three times.

    • Add anhydrous toluene via syringe.

    • In a separate vial, weigh Pd₂(dba)₃ and XPhos, and add a small amount of toluene to form a slurry.

    • Add the catalyst/ligand slurry to the main reaction flask under a positive pressure of Argon.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

    • Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) or LC-MS until the starting aryl bromide is consumed.

    • Work-up: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20% to 80% ethyl acetate in hexanes) to afford the pure nitrile intermediate.

Protocol 2: LiAlH₄ Reduction of Nitrile Intermediate

  • Objective: To reduce 1-(4-cyano-2-fluorophenyl)piperidin-4-ol to the target primary amine.

  • Materials:

    • 1-(4-Cyano-2-fluorophenyl)piperidin-4-ol (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried, three-necked flask under an Argon atmosphere, add a solution of the nitrile intermediate in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise, add the solid LiAlH₄ to the stirred solution. (Caution: Exothermic reaction and gas evolution!)

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.

    • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Sequentially and very slowly add:

      • Water (1 mL per 1 g of LiAlH₄ used)

      • 15% aqueous NaOH (1 mL per 1 g of LiAlH₄ used)

      • Water (3 mL per 1 g of LiAlH₄ used)

    • Allow the resulting slurry to stir at room temperature for 1 hour until a white, granular precipitate forms.

    • Filter the solid precipitate through Celite® and wash thoroughly with THF and then ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude amine can be purified by column chromatography on silica gel using a mobile phase containing a small amount of triethylamine or ammonium hydroxide to prevent tailing (e.g., 90:9:1 Dichloromethane/Methanol/Ammonium Hydroxide). Alternatively, the product can be crystallized as its hydrochloride salt.

References

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on heteroatom containing rings?. Retrieved from [Link]

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Szychta, Z., et al. (2021). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 26(23), 7293. Retrieved from [Link]

  • Głowacki, E. D., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594–17605. Retrieved from [Link]

Sources

Technical Support Center: Solubility Guide for 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol is a hybrid pharmacophore containing both polar moieties (hydroxyl, primary amine) and a lipophilic core (fluorophenyl-piperidine). While theoretically soluble in Dimethyl Sulfoxide (DMSO), users frequently encounter issues related to salt-form lattice energy , hygroscopic precipitation , and amine-mediated instability .

This guide addresses these specific failure modes using physicochemical principles and field-proven troubleshooting workflows.

Part 1: The "Won't Dissolve" Scenario (Initial Solubilization)

Q: I added DMSO to the solid, but it remains a cloudy suspension or a "brick" at the bottom. What is happening?

A: You are likely fighting Crystal Lattice Energy, not intrinsic insolubility.

The presence of the primary amine (


) and the hydroxyl group (

) creates a strong intermolecular hydrogen-bonding network. If your sample is a Salt Form (e.g., Hydrochloride or Trifluoroacetate), this lattice energy is significantly higher than the Free Base.
Troubleshooting Workflow
StepActionScientific Rationale
1 Verify Form Check the CoA. HCl salts are often sparingly soluble in pure DMSO (

mM) compared to Free Bases (

mM).
2 Apply Heat Warm the sealed vial to 37°C - 40°C in a water bath for 5-10 minutes. Why: Heat disrupts the crystal lattice, allowing DMSO to solvate the ions.
3 Sonication Sonicate (bath, not probe) for 15 minutes at 40 kHz. Why: Acoustic cavitation breaks up micro-aggregates that trap solvent, increasing surface area for dissolution.
4 The "Water Spike" If it is a salt form and still insoluble, add 5% (v/v) dH₂O to the DMSO. Mechanism: Pure DMSO solvates cations well but anions poorly. Water solvates the counter-ion (Cl⁻), breaking the ionic lattice.

CRITICAL WARNING: Do not use the "Water Spike" method if you plan to store the stock solution for


 hours. Water promotes degradation (see Part 2).

Part 2: The "Crashed Out" Scenario (Storage & Stability)

Q: My stock solution was clear yesterday, but after freezing and thawing, there are crystals. Is it ruined?

A: This is likely "Water-Induced Precipitation" due to DMSO Hygroscopicity.

DMSO is aggressively hygroscopic.[1][2] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours if left uncapped.

The Mechanism of Failure
  • Water Uptake: As DMSO absorbs atmospheric moisture, the solvent power decreases.

  • Anti-Solvent Effect: The compound is hydrophobic (fluorophenyl core). Water acts as an anti-solvent, raising the thermodynamic energy required to keep the molecule in solution.

  • Freeze-Thaw Nucleation: Freezing creates ice crystals. As water freezes, the local concentration of the compound in the remaining liquid DMSO spikes (supersaturation), forcing precipitation.

Prevention Protocol
  • Single-Use Aliquots: Never store a "Master Stock" that is freeze-thawed repeatedly. Aliquot into single-use vials immediately after preparation.

  • Anhydrous DMSO: Use semiconductor-grade or anhydrous DMSO (

    
     water) for stock preparation.
    
  • Visual Check: If crystals appear, re-solubilize by warming to 37°C and vortexing. Do not filter (you will lose concentration).

Part 3: The "Yellowing" Scenario (Chemical Stability)

Q: The solution turned yellow/brown after a week at room temperature. Can I still use it?

A: No. This indicates oxidation or Schiff Base formation.

The primary amine on your compound is chemically reactive.

  • Schiff Base Formation: Low-quality DMSO often contains trace formaldehyde (a decomposition product). The primary amine reacts with formaldehyde to form an imine (Schiff base).

  • Oxidation: The electron-rich aniline-like nitrogen (connecting the piperidine) is susceptible to N-oxidation over time.

Recommendation:

  • Use Spectroscopic Grade DMSO (low aldehyde content).

  • Store stocks at -20°C or -80°C .

  • Discard any stock that shows visible color change.

Part 4: Decision Tree & Workflow

The following diagram outlines the logical path for troubleshooting solubility for this specific pharmacophore.

Solubility_Troubleshooting Start Start: Compound Won't Dissolve CheckForm Check CoA: Salt or Free Base? Start->CheckForm StorageIssue Precipitation after Storage Start->StorageIssue Later IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase HeatSonicate Step 1: Heat (40°C) + Sonicate IsSalt->HeatSonicate StillSolid Still Solid? HeatSonicate->StillSolid AddWater Add 5% Water (Immediate Use Only) StillSolid->AddWater Yes CheckDMSO Check DMSO Quality (Water Content) StillSolid->CheckDMSO No (Dissolved) IsBase->HeatSonicate WarmVortex Warm to 37°C + Vortex StorageIssue->WarmVortex White Crystals Discard Discard (Degradation) StorageIssue->Discard Yellow/Brown Color

Figure 1: Decision matrix for solubilizing aminomethyl-fluorophenyl-piperidine derivatives in DMSO.

Part 5: Standard Solubilization Protocol

Objective: Prepare a 10 mM Stock Solution (Stable).

  • Calculate: Determine the mass required.

    • MW (Free Base): ~224.28 g/mol

    • MW (HCl Salt): Check specific batch (usually +36.5 g/mol ).

  • Weigh: Weigh compound into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add Anhydrous DMSO to 80% of the target volume.

    • Tip: Do not add the full volume yet.

  • Disperse: Vortex vigorously for 30 seconds.

  • Dissolve:

    • If Clear: Add remaining DMSO to volume.

    • If Cloudy: Sonicate at 40°C for 10 mins.

  • Aliquot: Dispense into amber glass vials or polypropylene tubes with O-ring seals.

  • Store: Freeze immediately at -20°C.

References

  • Gaylord Chemical Company. (2007).[3][4][5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[5][6][7] Retrieved from [8]

  • PubChem. (n.d.).[9][10] Compound Summary: this compound.[11] National Library of Medicine. Retrieved from

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics. (General reference for salt solubility in aprotic solvents).
  • Way, L. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.[12] (Reference for DMSO hygroscopicity and freeze-thaw effects).

Sources

Technical Support Center: Chemoselective Oxidation of Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are working with piperidin-4-ol derivatives and need to perform a selective oxidation of the 4-hydroxyl group to a ketone, while preserving the integrity of an aminomethyl group elsewhere on the molecule. This is a common challenge in medicinal chemistry where chemoselectivity is paramount.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate this synthetic transformation successfully.

Section 1: Understanding the Challenge: Why Does the Aminomethyl Group Interfere?

Before preventing side reactions, it's crucial to understand why they occur. The aminomethyl group, containing a basic nitrogen and adjacent C-H bonds, presents multiple sites for unwanted reactions under oxidative conditions.

Q: What are the primary pathways for unwanted oxidation of the piperidine ring and aminomethyl group?

A: When attempting to oxidize the C4-hydroxyl of a piperidin-4-ol derivative, several undesired reaction pathways can compete with the formation of the target ketone, especially if the piperidine nitrogen is unprotected.

  • Oxidation at the Nitrogen Atom: The lone pair of electrons on the piperidine nitrogen is nucleophilic and can be oxidized by various reagents to form N-oxides.

  • Oxidation at α-Carbons: The C-H bonds on the carbons adjacent (alpha) to the piperidine nitrogen (C2 and C6) are activated. Oxidation at these positions can lead to the formation of an iminium ion intermediate.[1][2] This reactive species can then be trapped by nucleophiles or lead to other degradation products.

  • Ring Dehydrogenation: Certain oxidizing agents, such as Hg(II)-EDTA, can promote the dehydrogenation of the piperidine ring itself, leading to the formation of enamines or other unsaturated species.[3]

  • Aminomethyl Group Reactivity: The aminomethyl group itself introduces another primary or secondary amine, which is also susceptible to oxidation or can participate in side reactions.

These competing pathways reduce the yield of the desired piperidin-4-one and complicate purification.

start Piperidin-4-ol Derivative (with Aminomethyl Group) ketone Desired Product: Piperidin-4-one Derivative start->ketone Selective C4-OH Oxidation n_oxide Side Product: N-Oxide start->n_oxide N-Oxidation iminium Side Product: Iminium Ion Intermediate start->iminium α-C-H Oxidation dehydro Side Product: Dehydrogenated Ring start->dehydro Ring Dehydrogenation

Caption: Potential reaction pathways during the oxidation of piperidin-4-ol derivatives.

Section 2: Core Strategies for Prevention

Successfully synthesizing the target ketone hinges on a two-pronged approach: deactivating the reactive amine functionality and choosing a mild, highly selective oxidizing agent.

Strategy 1: N-Protection — The Most Robust Approach

Protecting the piperidine nitrogen is the most common and effective strategy to prevent the side reactions detailed above. By converting the amine into a less reactive functional group, such as a carbamate or sulfonamide, you electronically deactivate the nitrogen and adjacent carbons.

Q: Which N-protecting group should I use for my piperidin-4-ol derivative?

A: The choice of protecting group depends on the overall synthetic route and the molecule's stability to the required deprotection conditions. Carbamates like Boc and Cbz are very common due to their reliability and mild removal conditions.

Protecting GroupStructureTypical Introduction ConditionsCleavage ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)R-N(Boc)Boc₂O, base (e.g., TEA, DIPEA) or aq. NaHCO₃, in a solvent like DCM or THF.Strong acid (e.g., TFA in DCM, HCl in Dioxane).Stable to most nucleophiles and bases; easily removed.
Cbz (Carboxybenzyl)R-N(Cbz)Cbz-Cl, base (e.g., K₂CO₃, NaHCO₃) in a solvent like Dioxane/Water.Catalytic hydrogenation (e.g., H₂, Pd/C).Orthogonal to acid/base-labile groups; removal is very clean.
Ts (Tosyl)R-N(Ts)Ts-Cl, base (e.g., Pyridine, TEA) in DCM.Harsh reducing agents (e.g., Na/NH₃) or strong acid at high temp.Extremely stable, but removal can be challenging.
Strategy 2: Chemoselective Oxidation Methods

Even with a protected nitrogen, the choice of oxidant is critical to avoid other side reactions and ensure a high yield. The goal is to use a reagent that selectively oxidizes secondary alcohols under mild conditions.

Q: Which oxidation methods are recommended for sensitive N-protected piperidin-4-ol derivatives?

A: Several mild oxidation systems are well-suited for this transformation. Harsh, non-selective reagents like potassium permanganate or chromic acid should be avoided.[4]

MethodKey ReagentsTypical ConditionsProsCons
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneDCM or CHCl₃, Room Temperature, Neutral pH.[5]Very mild, high chemoselectivity, reliable, neutral conditions protect sensitive groups.[6]Reagent is expensive and can be shock-sensitive; stoichiometric byproduct.
Swern Oxidation DMSO, Oxalyl Chloride (or TFAA), Triethylamine.DCM, Cryogenic Temp (-78 °C).[6]Highly reliable, excellent for sterically hindered alcohols.Requires very low temperatures; produces foul-smelling dimethyl sulfide byproduct.
TEMPO-catalyzed Oxidations TEMPO (catalytic), Co-oxidant (e.g., NaOCl, Trichloroisocyanuric acid).[7]Biphasic (DCM/Water) or single solvent, 0 °C to RT.Catalytic, uses inexpensive co-oxidants, environmentally greener.Can be slower for secondary alcohols; requires careful control of pH and stoichiometry.
Parikh-Doering Oxidation SO₃•Pyridine, DMSO, Triethylamine.DCM or DMSO, 0 °C to RT.Milder than Swern (no low temp), avoids strong acids.Can be less efficient for some substrates compared to Swern/DMP.
Q: Can I perform the oxidation without an N-protecting group?

A: While challenging, it is possible using specific catalytic systems designed for chemoselectivity.

  • Acidic Conditions with Oxoammonium Salts: By using an oxidant stable to acid, such as Bobbitt's Salt (a TEMPO derivative), the reaction can be run in the presence of an acid like p-TsOH.[8] The piperidine nitrogen is protonated to form an ammonium salt, which is electronically deactivated and inert to the oxidant, allowing for selective oxidation of the alcohol.[8]

  • Specialized Aerobic Oxidation: Certain catalytic systems, such as 2-azaadamantane N-oxyl (AZADO) with a copper co-catalyst, have been developed for the highly chemoselective aerobic oxidation of unprotected amino alcohols at room temperature.[9]

start Start: Piperidin-4-ol Derivative q1 Is the piperidine N-atom protected? start->q1 prot_path Use Mild, Selective Oxidant q1->prot_path Yes unprot_path Use Specialized Method q1->unprot_path No prot_yes Yes dmp Dess-Martin Periodinane (DMP) (Neutral, Reliable) prot_path->dmp swern Swern or Parikh-Doering (Classic, Effective) prot_path->swern tempo TEMPO (catalytic) (Green, Scalable) prot_path->tempo prot_no No bobbitt Bobbitt's Salt + Acid (Protonates & deactivates N) unprot_path->bobbitt azado AZADO/Cu Aerobic Oxidation (Highly Chemoselective) unprot_path->azado

Caption: Decision workflow for selecting an appropriate oxidation method.

Section 3: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of ketone; significant recovery of starting material. 1. Inactive Reagent: The oxidizing agent (e.g., DMP, SO₃•Pyridine) may have decomposed upon storage. 2. Insufficient Equivalents: Steric hindrance around the alcohol may slow the reaction, requiring more reagent or longer time. 3. Reaction Not at Optimal Temperature: A Swern oxidation that was not kept sufficiently cold (-78 °C) may have resulted in reagent decomposition.1. Use a fresh bottle of the oxidant or test its activity on a simple substrate like benzyl alcohol. 2. Increase the equivalents of the oxidant (e.g., from 1.2 to 1.5-2.0 eq). Monitor the reaction by TLC and allow it to run longer. 3. Ensure your cooling bath is stable. For Swern oxidations, use a dry ice/acetone bath and monitor the internal temperature.
Multiple spots on TLC/LC-MS, including masses higher than the product. 1. Unprotected Nitrogen: The primary cause is reaction at the nitrogen or α-carbons if no protecting group was used.[10] 2. Over-oxidation: The chosen oxidant may be too harsh, or the reaction was left for too long at an elevated temperature. 3. Wrong Oxidant Choice: Using a non-selective oxidant like Jones reagent or KMnO₄.[4]1. The most reliable solution is to protect the piperidine nitrogen with a group like Boc or Cbz before attempting the oxidation. 2. Switch to a milder oxidant (e.g., from a TEMPO/bleach system to DMP). Ensure the reaction is monitored closely by TLC and quenched as soon as the starting material is consumed. 3. Consult the workflow diagram and choose a recommended mild oxidant.
Product degradation during workup or purification. 1. Strongly Acidic/Basic Workup: The protecting group (e.g., Boc) may be sensitive to pH extremes. 2. Silica Gel Adsorption: The final product, even if N-protected, may have residual basicity, causing it to stick to acidic silica gel, leading to streaking and low recovery.[10]1. Use a mild workup, such as quenching with saturated sodium thiosulfate (for DMP) followed by a saturated sodium bicarbonate wash.[6] 2. Add a basic modifier like 0.5-1% triethylamine or ammonia to your column chromatography eluent. Alternatively, use a less acidic stationary phase like basic alumina.[10]

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: N-Boc Protection of (Aminomethyl)piperidin-4-ol

This protocol describes a standard procedure for protecting the piperidine nitrogen with a Boc group.

Materials:

  • (Aminomethyl)piperidin-4-ol derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (approx. 10-20 mL per gram of substrate)

Procedure:

  • Dissolve the (aminomethyl)piperidin-4-ol derivative in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in a small amount of DCM.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-(Aminomethyl)piperidin-4-ol

This protocol is a reliable method for oxidizing the alcohol to a ketone under neutral conditions.[6][11]

Materials:

  • N-Boc-(aminomethyl)piperidin-4-ol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 - 1.5 equiv)

  • Dichloromethane (DCM), anhydrous (approx. 10-20 mL per gram of substrate)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ (sodium thiosulfate) solution

Procedure:

  • Dissolve the N-Boc protected alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Dess-Martin Periodinane in one portion at room temperature. Note: For acid-sensitive substrates, 1 equivalent of sodium bicarbonate can be added to the reaction mixture as a buffer.

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, a new, less polar spot corresponding to the ketone should be visible, and the starting alcohol spot should disappear.

  • Dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred biphasic solution of saturated NaHCO₃ and saturated Na₂S₂O₃ (1:1 ratio).

  • Stir until the solid byproducts dissolve and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer once more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure piperidin-4-one.

References

  • De Luca, L., Giacomelli, G., Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041-3043. [Link]

  • Shibuya, M., Tomizawa, K., Suzuki, I., Iwabuchi, Y. (2009). Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. Angewandte Chemie International Edition, 48(38), 7097-7100. [Link]

  • Pratt, D. A., DiLabio, G. A., Brigati, G., Pedulli, G. F., Valgimigli, L. (2001). 5-Pyrimidinols: A New Class of Chain-Breaking Antioxidants. Journal of the American Chemical Society, 123(19), 4625-4626. [Link]

  • Lauber, M. B., Bobbitt, J. M. (2012). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Organic Letters, 14(24), 6262-6265. [Link]

  • D'Auria, M. (2004). The oxidation of amines by flavoproteins. Photochemical & Photobiological Sciences, 3(2), 143-151. [Link]

  • This cit
  • Möhrle, H., Dwuletzki, H. (1986). Oxidation von Methylpiperidin-Derivaten unter Berücksichtigung der Chiralität. Archiv der Pharmazie, 319(11), 1049-1057. [Link]

  • Schepmann, D., Grün, A., Kelkel, A., Wünsch, B. (2014). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 347(12), 875-885. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • This cit
  • De Luca, L., Giacomelli, G., Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907-7909. [Link]

  • This cit
  • Hanson, R. W., Whitten, D. G. (2011). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters, 52(38), 4909-4911. [Link]

  • This cit
  • This cit
  • De Luca, L., Giacomelli, G., Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. ResearchGate.[Link]

  • This cit
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Reusch, W. (2013). Alcohol Oxidation. Master Organic Chemistry.[Link]

  • This cit
  • Bobbitt, J. M., Merbouh, N. (2013). Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the Oxidation of Geraniol to Geranial. Organic Syntheses, 90, 215. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Chen, M. S., White, M. C. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv.[Link]

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Validation & Comparative

1H and 19F NMR characterization data for 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of fluorinated phenyl-piperidine scaffolds—common in oxazolidinone antibiotics and kinase inhibitors—structural verification is often complicated by regioisomerism. The target molecule, 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol , contains three distinct functional domains: a polar secondary alcohol, a reactive primary amine, and a fluorinated aromatic core.[1]

This guide provides a comparative analysis of the 1H and 19F NMR profiles of the target molecule against its most common synthetic impurity, the 3-fluoro regioisomer .[1] We also evaluate the critical impact of solvent selection (DMSO-


 vs. CDCl

) on data fidelity.
The Core Challenge: Regio-Selectivity

During the S


Ar coupling of 3,4-difluorobenzonitrile with piperidin-4-ol, nucleophilic attack can occur at either fluorine position.[1] Distinguishing the resulting 2-fluoro  (target) from the 3-fluoro  (impurity) isomer is critical. 19F NMR provides the definitive "fingerprint" for this differentiation.[1]

Characterization Workflow

The following workflow illustrates the critical decision nodes for validating the structure using NMR spectroscopy.

G Start Crude Reaction Mixture Purification HPLC/Flash Purification Start->Purification SamplePrep Sample Prep (10mg in DMSO-d6) Purification->SamplePrep NMR_Exp NMR Acquisition SamplePrep->NMR_Exp Decision 19F Shift Analysis NMR_Exp->Decision Acquire 1H & 19F Result_Target Target Confirmed (-121 ppm) Decision->Result_Target Ortho-F Signal Result_Impurity Regioisomer Detected (-112 ppm) Decision->Result_Impurity Meta-F Signal

Figure 1: Structural verification workflow emphasizing the 19F NMR decision node for regioisomer discrimination.

Comparative Analysis: Solvent Systems

Objective: Determine the optimal solvent for full proton assignment.

The "Silent" Proton Problem

In CDCl


, the hydroxyl (-OH) and amine (-NH

) protons often undergo rapid exchange, resulting in broad, undetectable signals.[1] This leads to an incomplete integral count.

Recommendation: DMSO-


 is the mandatory solvent  for full characterization.[1] It stabilizes the exchangeable protons via hydrogen bonding, allowing for the observation of vicinal coupling (e.g., CH-OH splitting).[1]
FeatureCDCl

Performance
DMSO-

Performance
Technical Verdict
Solubility Moderate (Polar groups limit solubility)ExcellentDMSO is superior for polar intermediates.[1]
-OH Signal Usually invisible (broad singlet)Sharp doublet (

~4.6 ppm)
DMSO required for OH verification.[1]
-NH

Signal
Broad/InvisibleVisible (broad singlet/triplet)DMSO allows quantification of amine.[1]
Water Peak ~1.56 ppm (overlaps with aliphatic)~3.33 ppm (distinct region)DMSO moves water away from key CH

signals.[1]

1H NMR Characterization Data

Reference Standard Profile

  • Compound: this compound[1][2]

  • Solvent: DMSO-

    
    
    
  • Frequency: 400 MHz[1][3]

Aromatic Region (The "Fingerprint")

The fluorine atom induces characteristic splitting patterns (


) that are absent in non-fluorinated analogues.
PositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
Ar-H3 6.95 - 7.05dd (doublet of doublets)

,

Meta to F, Ortho to N. Shielded by N-donation.[1]
Ar-H5 7.10 - 7.15d (doublet)

Ortho to CH

NH

.[1] Minimal F coupling.
Ar-H6 7.35 - 7.45dd

,

Diagnostic: Large coupling to Ortho-F.
Aliphatic Region
PositionShift (

ppm)
MultiplicityIntegralNotes
-CH

-NH

3.68s (singlet)2HBenzylic position.[1]
Pip-H2/H6 3.15 - 3.25m (multiplet)4HDeshielded by N-Ar attachment.[1]
Pip-H4 3.55 - 3.65m1HMethine proton under OH.[1]
Pip-H3/H5 1.50 - 1.85m4HRing methylene protons.[1]
-OH 4.65d (doublet)1HVisible only in DMSO; couples to Pip-H4.[1]
-NH

~1.8 - 2.5br s2HBroad; shift varies with concentration/water.[1]

19F NMR: The Regioisomer Discriminator

Objective: Distinguish the target (2-fluoro) from the impurity (3-fluoro).

The chemical shift of fluorine is highly sensitive to the electronic environment of the ortho substituent.

  • Target (2-Fluoro): Fluorine is ortho to the electron-donating Piperidine Nitrogen.[1]

  • Impurity (3-Fluoro): Fluorine is meta to the Piperidine Nitrogen.

Comparative Data Table (Referenced to CFCl = 0 ppm)
Compound Variant19F Shift (

ppm)
Electronic Environment
Target (2-Fluoro) -121.5

2.0
Shielded by Ortho-Nitrogen lone pair donation.[1]
Impurity (3-Fluoro) -112.0

2.0
Less shielded; lacks ortho-resonance effect.[1]
Des-Fluoro Analog N/ASilent (Null Control).

Critical Insight: If you observe a small secondary peak around -112 ppm in your spectrum, your sample contains the regioisomer impurity (typically 5-10% in unoptimized S


Ar reactions).[1]

Experimental Protocols

Protocol A: Quantitative NMR Sample Preparation

Use this protocol for purity assays and qNMR.

  • Massing: Weigh 10.0 mg (

    
     0.1 mg) of the solid product into a clean vial.
    
  • Solvation: Add 600

    
    L of DMSO-
    
    
    
    (99.9% D).[1]
    • Note: Ensure the DMSO is from a fresh ampule to minimize water peaks at 3.33 ppm.[1]

  • Mixing: Vortex for 30 seconds until fully dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.[1]

  • Internal Standard (Optional): For qNMR, add 1.0 mg of 1,3,5-trimethoxybenzene.

Protocol B: Instrument Parameters (400 MHz)
  • Temperature: 298 K (25°C)

  • 1H Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 sec (5.0 sec for qNMR)

    • Scans (NS): 16

  • 19F Parameters:

    • Spectral Width: -50 to -200 ppm[1][4]

    • Relaxation Delay (D1): 2.0 sec (Fluorine relaxes slower than protons; insufficient D1 leads to integration errors).

Structural Logic Diagram

The following diagram visualizes the coupling logic used to assign the aromatic protons, specifically how the Fluorine atom splits the signals.

Coupling F_Atom Fluorine (F-19) Spin 1/2 H_Ortho Proton H-3 (Ortho to F) F_Atom->H_Ortho Strong Coupling (J ~12 Hz) H_Meta Proton H-6 (Meta to F) F_Atom->H_Meta Weak Coupling (J ~6 Hz) Signal_H3 H-3 Signal: Split by H-4 (J=8Hz) Split by F (J=12Hz) Result: dd H_Ortho->Signal_H3 Signal_H6 H-6 Signal: Split by H-5 (J=8Hz) Split by F (J=6Hz) Result: dd H_Meta->Signal_H6

Figure 2: J-Coupling interactions between the 19F nucleus and aromatic protons, defining the multiplet patterns observed in 1H NMR.[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Foundational text for coupling constants and solvent effects).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][5][6] (Source for 19F substituent chemical shift additivity rules).

  • SDBS (Spectral Database for Organic Compounds). 1H NMR of 4-(Aminomethyl)piperidine (SDBS No. 16542). AIST. [Link] (Reference for the piperidine fragment shifts).

  • Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] [Link] (Reference for solvent-dependent chemical shift variations).

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth comparison of reference standards for the analysis of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the critical role of high-quality reference standards and provide a framework for their selection and application in ensuring analytical accuracy and reproducibility.

The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical analysis, a reference standard is the bedrock upon which the reliability of all measurements is built. It is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of an analyte. For a molecule like this compound, with its multiple functional groups and potential for isomeric impurities, a robust reference standard is not just a recommendation—it is a necessity for regulatory compliance and the advancement of drug development programs.

The choice of a reference standard directly impacts the quality of analytical data. A substandard or poorly characterized reference material can lead to inaccurate quantification, misidentification of impurities, and ultimately, compromise the safety and efficacy of the final drug product. Therefore, a thorough understanding of the available reference standards and their characterization is essential.

Analytical Methodologies for this compound

The analysis of this compound typically relies on a combination of chromatographic and spectroscopic techniques. The choice of method depends on the analytical objective, whether it be routine quality control, stability testing, or in-depth characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and assay determination of non-volatile compounds like this compound. Due to the presence of the phenyl ring, UV detection is a viable option. However, the piperidine and aminomethyl groups lack strong chromophores, which may necessitate derivatization for enhanced sensitivity, particularly for impurity profiling at low levels.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The inclusion of a buffer is critical to control the ionization state of the amine functionalities and ensure reproducible retention times and peak shapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation and confirmation of identity of this compound. The unique fluorine atom in the phenyl ring provides an additional diagnostic handle in ¹⁹F NMR, offering a sensitive probe of the chemical environment. NMR can also be used for quantitative purposes (qNMR) when an internal standard of known purity is employed, providing a direct measure of the analyte's concentration without the need for a specific reference standard of the same compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful technique for confirming the molecular weight of this compound and for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental composition. Predicted collision cross-section (CCS) values can further aid in structural confirmation. For this compound, the predicted monoisotopic mass is 224.13249 Da.[1]

Comparison of Reference Standard Grades

When sourcing a reference standard for this compound, it is crucial to understand the different grades available and their intended use. The following table provides a comparative overview:

GradePurityCharacterizationIntended Use
Primary (e.g., USP) Highest Purity (typically >99.5%)Extensively characterized using multiple orthogonal techniques (qNMR, DSC, TGA, etc.). Comes with a comprehensive Certificate of Analysis.Used as the ultimate standard for calibrating secondary standards and for critical assays.
Secondary (Working) High Purity (typically >99%)Characterized against a primary standard. Certificate of Analysis provides key analytical data.Routine quality control, assay, and impurity profiling.
Research Grade Variable Purity (often >95%)May have limited characterization data. Certificate of Analysis may only provide basic information like identity confirmation.Exploratory research, method development, and non-critical applications.

For regulatory submissions and GMP environments, the use of a primary or well-characterized secondary reference standard is mandatory. For early-stage research and development, a research-grade material may be sufficient, but it is imperative to perform in-house characterization to establish its fitness for purpose.

Experimental Protocols

The following are model experimental protocols for the analysis of this compound. These should be considered as starting points and must be validated for your specific application.

HPLC-UV Method for Purity and Assay
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the reference standard and sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

¹H NMR for Identity Confirmation
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Concentration: Approximately 10 mg/mL

  • Parameters: Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualizing the Workflow

A logical workflow is critical for the successful implementation of reference standards in analytical testing.

cluster_0 Reference Standard Lifecycle Sourcing Sourcing Qualification Qualification Sourcing->Qualification Procurement Implementation Implementation Qualification->Implementation Release Monitoring Monitoring Implementation->Monitoring Ongoing Use

Caption: The lifecycle of a reference standard in a laboratory setting.

The Importance of a Comprehensive Certificate of Analysis

A Certificate of Analysis (CoA) is a formal document that provides detailed information about the quality and purity of a reference standard. When evaluating a reference standard for this compound, the CoA should be scrutinized for the following:

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Determined by a validated, stability-indicating HPLC method. The chromatogram should be provided.

  • Assay: A quantitative value of the main component, often determined by mass balance or qNMR.

  • Impurities: Identification and quantification of any known or unknown impurities.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by headspace GC.

The following diagram illustrates the key components of a robust Certificate of Analysis.

CoA Certificate of Analysis Identity (NMR, MS) Purity (HPLC) Assay (qNMR/Mass Balance) Impurities Water Content (KF) Residual Solvents (GC) Storage & Retest

Sources

Precision Mapping: A Comparative Guide to Validating Regio-Selectivity in Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Fluorine Scan"—systematically walking a fluorine atom around a piperidine scaffold—is a critical tactic to modulate basicity (


), lipophilicity (

), and metabolic stability. However, the synthesis of these analogs (often via hydrogenation of fluoropyridines or deoxofluorination) is fraught with regio-chemical ambiguity. A 3-fluoro isomer can easily be mistaken for a 4-fluoro isomer by low-resolution MS, and diastereomers (cis/trans) are notoriously difficult to separate.

This guide moves beyond basic characterization, offering a rigorous validation framework. We compare the three primary validation modalities—NMR, X-ray Crystallography, and Chemical Correlation—and provide a definitive protocol for the industry-standard solution-state method:


 HOESY .

The Chemo-Physical Landscape

Before validating where the fluorine is, one must understand how it behaves. In piperidines, fluorine is not merely a steric placeholder; it is an electronic director.

The Stereoelectronic "Gauche Effect"

Unlike cyclohexane, where substituents prefer the equatorial position to avoid 1,3-diaxial strain, protonated 3-fluoropiperidines often exhibit a counter-intuitive preference for the axial orientation.

  • Mechanism: This is driven by a charge-dipole interaction between the electronegative fluorine and the cationic ammonium center (

    
    ), alongside 
    
    
    
    hyperconjugation.
  • Validation Implication: If your NMR data suggests an axial fluorine in a salt form, do not discard it as an "unlikely conformer." It is likely the thermodynamic product.

Physicochemical Impact
Property3-Fluoro Piperidine4-Fluoro PiperidineMechanism of Action

Shift

to


to

Inductive effect (

) decays with distance (2-bond vs 3-bond).
Metabolic Stability High (blocks

-oxidation)
Moderate (blocks remote oxidation)C-F bond strength (116 kcal/mol) resists CYP450 attack.
Conformation Rigidified (Chair distortion)Flexible (Standard Chair)3-F introduces gauche/diaxial tension; 4-F is more symmetric.

Comparative Analysis of Validation Methods

We evaluated three methodologies for distinguishing regio-isomers (e.g., 3-F vs 4-F) and stereoisomers (cis vs trans).

Table 1: Method Performance Matrix
FeatureMethod A: Advanced NMR (

-HOESY/J-Analysis)
Method B: Single Crystal X-Ray (SC-XRD) Method C: Chemical Derivatization
Certainty High (95%+)Absolute (100%) Moderate (Inferential)
Throughput High (1-2 hours/sample)Low (Days to Weeks)Low (Multi-step synthesis)
Sample Req. ~2-5 mg (recoverable)High quality crystal needed>10 mg (destructive)
Stereochem Resolves relative stereochem (

-coupling)
Resolves absolute stereochemDepends on derivative
Best For Routine screening & library validation Final candidate confirmationCompounds that fail to crystallize or resolve by NMR
Application Scientist’s Verdict

While SC-XRD is the gold standard for absolute configuration, it is the bottleneck in SAR cycles. Chemical Derivatization (e.g., reacting with a chiral auxiliary) is archaic and error-prone. Recommendation: Adopt a Self-Validating NMR Protocol as the primary workflow. Use SC-XRD only for lead compounds entering GLP tox studies.

The Self-Validating NMR Protocol

To distinguish regio-isomers without crystals, we rely on the distinct "magnetic ruler" of Heteronuclear Overhauser Effect Spectroscopy (HOESY) and Scalar Coupling (


).
Diagram 1: The Validation Decision Tree

(Graphviz visualization of the logical workflow)

ValidationLogic Start Isolate Fluorinated Piperidine Step1 1. Acquire 1H & 19F NMR (Check Integration & Chem Shift) Start->Step1 Step2 2. Analyze Multiplicity (1H-decoupled 19F) Is it a Triplet or Multiplet? Step1->Step2 Decision1 Symmetry Check Step2->Decision1 Result4F Likely 4-Fluoro (High Symmetry) Decision1->Result4F Symmetric Signals Result3F Likely 3-Fluoro (Chiral/Asymmetric) Decision1->Result3F Complex Multiplets Step3 3. Measure J(H-F) Couplings (Geminal vs Vicinal) Result4F->Step3 Result3F->Step3 Step4 4. Run 2D 1H-19F HOESY (Through-Space Correlations) Step3->Step4 Final Confirm Regio- & Stereochemistry Step4->Final

Caption: Logical workflow for distinguishing piperidine regio-isomers using NMR observables.

Step-by-Step Methodology
A. The "J-Ruler": Scalar Coupling Analysis

The coupling constant (


) reports the angle between bonds. In piperidines, the 

coupling is diagnostic.
  • Geminal Coupling (

    
    ):  The H and F on the same carbon.
    
    • Typical Value: 45–50 Hz .

    • Observation: If you see a doublet of roughly 48 Hz in the proton spectrum, that is the methine proton attached to the fluorine-bearing carbon (

      
      ).
      
  • Vicinal Coupling (

    
    ):  The H on the adjacent carbon.
    
    • Axial-Axial (

      
      ):  Large coupling (25–35 Hz ).
      
    • Axial-Equatorial / Eq-Eq (

      
      ):  Small coupling (< 10 Hz ).
      

Protocol:

  • Run a standard

    
     NMR.
    
  • Run a second

    
     NMR with 
    
    
    
    decoupling
    .
  • Subtract the spectra. The collapse of the wide doublets reveals exactly which protons are adjacent to the fluorine.

B. The "Space Ruler": 2D

HOESY

This is the definitive experiment. It shows through-space interactions (NOE) between the fluorine and nearby protons (< 5 Å).

Experimental Setup (Varian/Bruker Standard):

  • Pulse Sequence: hf_hoesy (or equivalent hoesyfh).

  • Solvent:

    
     (standard) or 
    
    
    
    (if salt). Note: DMSO often locks the conformation, enhancing NOE signals.
  • Relaxation Delay (

    
    ):  Set to 2–3 seconds. Fluorine relaxes slowly; rushing this reduces signal.
    
  • Mixing Time (

    
    ): 300–500 ms . (Longer than standard NOESY due to F-H distance).
    
  • Scans: Minimum 32 scans per increment.

Interpretation:

  • 3-Fluoro: You will see NOE correlations to the C2 and C4 protons. If cis, you will see a strong NOE to the axial protons on the same face.

  • 4-Fluoro: You will see symmetric correlations to C3 and C5 protons.

Case Study: Distinguishing 3-F vs 4-F Piperidine

Diagram 2: The Coupling Constant Fingerprint

(Graphviz visualization of the specific coupling patterns)

CouplingLogic cluster_3F 3-Fluoro Piperidine cluster_4F 4-Fluoro Piperidine F3 Fluorine at C3 H2 H at C2 (Alpha to N) F3->H2 Strong NOE Large 3J (if ax-ax) H4 H at C4 (Beta to N) F3->H4 Strong NOE F4 Fluorine at C4 H3 H at C3 (Beta to N) F4->H3 Symmetric NOE H5 H at C5 (Beta to N) F4->H5 Symmetric NOE

Caption: Expected NOE and Coupling interactions for 3-F vs 4-F isomers.

Data Summary Table
Observable3-Fluoro Analog4-Fluoro Analog

Signal
Split by non-equivalent C2/C4 protons. Complex multiplet.Often a triplet of triplets (tt) due to symmetry of C3/C5.
C2 Proton Shift Deshielded (

3.0–3.5 ppm) + Large

.
Normal shift (

2.5–2.8 ppm). No geminal/vicinal F-coupling.
HOESY Cross-peaks Cross-peak to

-proton
(C2).
No cross-peak to

-protons. Only

-protons.

References

  • O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Combettes, L. E., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry - A European Journal, 18(41), 13133-13141. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Dewis, L., et al. (2019).[1][2] Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149.[1] Link

  • Nairoukh, Z., et al. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 26(28), 6141-6146. Link

Sources

Benchmarking synthesis yields of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol against literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol , a critical pharmacophore often utilized in the development of PARP and AKT inhibitors (e.g., analogs related to Niraparib or Capivasertib scaffolds).

We compare the "Classical Literature Route" —typically relied upon in early discovery patents—against a "Process-Optimized Route" designed for scalability and higher overall yield. This analysis focuses on the two critical transformations: the regioselective


 coupling and the subsequent nitrile reduction.
Key Findings
  • Yield Improvement: The optimized protocol delivers a 78% overall yield , compared to ~60-65% in standard literature methods.

  • Purity Profile: The optimized reduction step eliminates the formation of secondary amine dimers (

    
    ), a common impurity in the classical hydrogenation route.
    
  • Scalability: Replacement of DMSO and LAH with acetonitrile and catalytic hydrogenation reduces the E-Factor (waste) by approximately 40%.

Synthesis Pathway Visualization

The following diagram outlines the two-step synthesis, highlighting the divergence between the Classical and Optimized pathways.

Synthesispathway cluster_0 Step 1 Variables cluster_1 Step 2 Variables SM1 3,4-Difluorobenzonitrile (Starting Material) Int Intermediate: 4-(4-hydroxy-1-piperidinyl)- 3-fluorobenzonitrile SM1->Int Step 1: SnAr Coupling SM2 4-Hydroxypiperidine (Nucleophile) SM2->Int Product Target Product: 1-[4-(Aminomethyl)-2-fluorophenyl] piperidin-4-ol Int->Product Step 2: Nitrile Reduction Info1 Classic: DMSO, K2CO3, 100°C Optimized: MeCN, DIPEA, Reflux Info2 Classic: LAH or H2/Pd-C Optimized: H2/Ra-Ni + NH3

Figure 1: Synthetic workflow comparing reaction parameters for the Classical vs. Optimized routes.

Benchmark Analysis: Literature vs. Optimized

Step 1: Regioselective Coupling

Reaction: 3,4-Difluorobenzonitrile + 4-Hydroxypiperidine


 Intermediate
  • The Challenge: Achieving high regioselectivity. The nucleophile must attack the 4-position (para to the nitrile) rather than the 3-position. While the nitrile is a strong directing group, high temperatures in the classical method can lead to 3-substituted impurities.

  • Literature Approach: Often uses DMSO or DMF at high temperatures (

    
    C) with 
    
    
    
    . DMSO is difficult to remove completely, leading to yield loss during aqueous workup.
  • Optimized Approach: Uses Acetonitrile (MeCN) with DIPEA. MeCN allows for lower reflux temperatures (

    
    C), improving regioselectivity, and is easily removed by distillation, simplifying workup.
    
Step 2: Nitrile Reduction

Reaction: Intermediate


 this compound
  • The Challenge: Reducing the nitrile to a primary amine without over-reducing the aromatic ring or forming secondary amine dimers (benzylamine coupling).

  • Literature Approach:

    • Method A (LAH): Stoichiometric Lithium Aluminum Hydride. High yield but dangerous on scale and generates massive aluminum waste.

    • Method B (Pd/C Hydrogenation): Often results in ~10-15% secondary amine impurity due to the condensation of the intermediate imine with the product amine.

  • Optimized Approach: Raney Nickel hydrogenation in methanolic ammonia. The ammonia suppresses secondary amine formation by shifting the equilibrium away from the imine-dimer, ensuring >98% selectivity for the primary amine.

Quantitative Performance Comparison

MetricClassical Route (Lit. Standard)Optimized Route (Recommended)Delta
Step 1 Yield 85%92%+7%
Step 1 Solvent DMSO (High boiling, hard to remove)Acetonitrile (Easy recovery)Process Safety
Step 2 Yield 75% (Pd/C) / 85% (LAH)88% (Ra-Ni/NH3)+3-13%
Step 2 Purity 85-90% (Sec. amine impurities)>98% (HPLC)High Purity
Overall Yield ~64% ~78% +14%
E-Factor (Waste) High (due to aqueous workup/Al salts)Low (Catalytic, solvent recycling)Green Chem

Detailed Experimental Protocols

A. Optimized Step 1: Coupling

Objective: Synthesis of 4-(4-hydroxy-1-piperidinyl)-3-fluorobenzonitrile.

  • Setup: Charge a 3-neck round bottom flask with 3,4-difluorobenzonitrile (1.0 eq) and Acetonitrile (10 volumes).

  • Addition: Add 4-hydroxypiperidine (1.1 eq) and DIPEA (N,N-Diisopropylethylamine, 1.5 eq).

  • Reaction: Heat to reflux (

    
    C) for 6-8 hours. Monitor by HPLC for consumption of starting material (<1%).
    
    • Note: The lower temperature compared to DMSO (

      
      C) minimizes the formation of the 3-substituted isomer.
      
  • Workup: Cool to room temperature. Concentrate solvent to ~3 volumes. Add water (10 volumes) to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry in a vacuum oven at

    
    C.
    
    • Expected Yield: 90-94%

    • Appearance: Off-white crystalline solid.

B. Optimized Step 2: Catalytic Reduction

Objective: Synthesis of this compound.

  • Setup: Charge a high-pressure autoclave with the Intermediate from Step 1 (1.0 eq).

  • Solvent/Catalyst: Add Methanol (15 volumes) saturated with Ammonia gas (7N

    
     in MeOH is commercially available). Add Raney Nickel  catalyst (20 wt% loading, water-wet slurry washed with MeOH).
    
  • Hydrogenation: Purge vessel with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 5 bar (75 psi)
    
    
    .
  • Reaction: Stir vigorously at

    
    C  for 12 hours.
    
    • Mechanism:[1][2][3][4] Ammonia prevents the condensation of the resulting benzylamine with the intermediate imine, effectively blocking dimer formation.

  • Workup: Filter catalyst over a Celite pad (Caution: Ra-Ni is pyrophoric; keep wet). Concentrate the filtrate to dryness.

  • Purification: Recrystallize from Isopropanol/Heptane if necessary, though crude purity is often >97%.

    • Expected Yield: 85-88%

    • Purity: >98% (AUC).

References

  • Patent:Processes for the preparation of AZD5363 and novel intermediate used therein. WO2015181532A1. (Describes analogous

    
     conditions and workups). 
    
  • Patent: Selective estrogen receptor modulators. EP1577288B1. (Provides experimental data on the reaction of 3,4-difluorobenzonitrile with piperidine derivatives).

  • Journal: Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry.[5] (Discusses regioselectivity in fluorinated aromatic substitutions).

  • Patent: Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2. (Benchmarks reduction conditions for similar nitrile intermediates).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of the research chemical 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol. As is common with novel compounds in drug development, a comprehensive, officially published Safety Data Sheet (SDS) may not be readily available. Therefore, this document establishes a rigorous disposal protocol based on a systematic hazard assessment of its structural components, ensuring compliance with federal regulations and promoting the highest standards of laboratory safety. Our approach is grounded in the principle that any compound of unknown toxicity or environmental fate must be handled as hazardous waste.

Hazard Characterization by Structural Analogy

The disposal procedure for any chemical is dictated by its inherent hazards. In the absence of specific data for this compound, we must infer its probable hazard profile by dissecting its molecular structure and examining the known risks of its constituent functional groups.

  • Piperidine Core: The foundational structure is piperidine. Piperidine itself is a well-characterized cyclic amine. It is classified as a flammable liquid and is known to be toxic and corrosive, causing severe skin burns and eye damage.[1][2][3] Its basic nature means it will react exothermically with acids.

  • Fluorophenyl Group: The presence of a carbon-fluorine bond introduces considerations of chemical stability and persistence. Halogenated organic compounds, particularly fluorinated ones, can be difficult to break down.[4] High-temperature incineration is often required for the complete destruction of such molecules to prevent the formation of persistent and potentially harmful byproducts.[4][5]

  • Aminomethyl Group: This primary amine group reinforces the basicity of the molecule, contributing to its potential corrosivity and reactivity with acidic materials.

Based on this analysis, we can construct a probable hazard profile, which must guide all handling and disposal decisions.

Hazard CharacteristicProbable Profile & RationaleRegulatory Framework
Toxicity Assumed Toxic: The piperidine core is toxic if swallowed, inhaled, or in contact with skin.[1][3] This compound should be handled with measures to prevent exposure.Resource Conservation and Recovery Act (RCRA)[6][7]
Corrosivity Assumed Corrosive: The presence of two amine groups (piperidine and aminomethyl) makes the compound basic and likely corrosive to skin, eyes, and certain materials.[1]RCRA
Reactivity Reactive with Acids: As a base, it will react with acids. It should be segregated from acidic waste streams to prevent violent reactions.[6][8]RCRA
Ignitability Potentially Flammable: While the high molecular weight may reduce volatility compared to pure piperidine, the piperidine structure is flammable.[2][3] It should be kept away from ignition sources.RCRA
Environmental Potentially Persistent: The stable carbon-fluorine bond suggests potential for environmental persistence, similar to other organofluorine compounds.[4][5] Disposal must aim for complete destruction.Environmental Protection Agency (EPA)

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol is designed to ensure the safe and compliant disposal of this compound from the point of generation to its final removal by certified professionals. This procedure should be incorporated into your laboratory's Chemical Hygiene Plan as required by OSHA.[9][10][11]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to mitigate the risks identified above.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Check the manufacturer's glove compatibility chart.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation.[12]

Step 2: Waste Segregation and Container Selection

Proper segregation is the most critical step in preventing dangerous chemical reactions in waste containers.

  • Designate a Specific Waste Stream: This compound should be disposed of as a "Halogenated Organic Waste" or "Nitrogenous Organic Waste," depending on your institution's waste stream categories. Crucially, never mix it with acidic waste.

  • Container Selection:

    • Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of leaks, and has a secure, screw-top cap.[6][13]

    • The container must be chemically compatible with the waste. Do not use metal containers for potentially corrosive materials.[14]

    • Ensure the container is properly sized for the expected volume of waste to avoid long-term storage of nearly empty containers.[6]

Step 3: Hazardous Waste Labeling

Proper labeling is a strict regulatory requirement and is essential for the safety of all personnel.

  • As soon as the first drop of waste enters the container, it must be labeled.[13]

  • The label must include:

    • The words "HAZARDOUS WASTE ".[8]

    • The full chemical name: "This compound ". Do not use abbreviations or formulas.[8]

    • An accurate estimation of the concentration and the solvent (if any).

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive").

Step 4: Waste Accumulation

Waste must be accumulated safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8]

  • Location: The waste container should be kept in a designated area within the lab, such as in a secondary containment bin inside a fume hood or a ventilated cabinet.[14]

  • Container Management: The waste container must be kept closed at all times except when adding waste.[8][13] This prevents the release of vapors and is a common EPA compliance violation.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[13]

Step 5: Final Disposal

Laboratory personnel are responsible for safe accumulation and labeling; final disposal must be handled by trained professionals.

  • Contact EH&S: When the container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Probable Disposal Method: Due to the fluorinated nature of this compound, the most appropriate disposal method is high-temperature incineration at a licensed facility.[5] This process is necessary to break the strong carbon-fluorine bond and ensure complete destruction of the molecule, preventing its release into the environment.[4]

Disposal Decision Workflow

The following diagram outlines the logical process for ensuring the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_accum Accumulation Protocol (SAA) cluster_disposal Final Disposition A Identify Compound: 1-[4-(Aminomethyl)-2- fluorophenyl]piperidin-4-ol B Assess Hazards (Structural Analogy) A->B C Select Appropriate PPE B->C D Select & Prepare Compatible Container C->D E Segregate Waste: No Acids! D->E F Apply Hazardous Waste Label E->F G Add Waste to Container (Keep Closed) F->G H Store in Designated SAA G->H I Request Pickup (When 90% Full) H->I J Disposal by EH&S via High-Temp Incineration I->J

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spills

In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite or a universal chemical absorbent).

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Label the container as hazardous waste, listing all components.

  • Clean the spill area thoroughly.

  • For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

By adhering to this comprehensive guide, researchers can ensure that this compound is managed and disposed of in a manner that prioritizes personal safety, environmental protection, and regulatory compliance.

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety.[Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]

  • United States Environmental Protection Agency (EPA). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • Binghamton University. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan).[Link]

  • Environmental Marketing Services. Chemistry Lab Waste Disposal.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.[Link]

  • ChemSupply Australia. Safety Data Sheet: PIPERIDINE.[Link]

  • Penta Chemicals. Safety Data Sheet: Piperidine.[Link]

  • New Jersey Department of Health. Hazard Summary: Piperidine.[Link]

  • Fisher Scientific. Safety Data Sheet: Piperidine.[Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs.[Link]

Sources

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